Lugrandoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H36O16 |
|---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)23(37)25(39)29(43-19)42-12-20-27(45-21(35)6-3-13-1-4-15(31)17(33)9-13)24(38)26(40)28(44-20)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29-/m1/s1 |
InChI Key |
YKBRODKARMTLPL-NTBOYMNJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Lugrandoside?
An In-depth Technical Guide to the Chemical Structure of Lugrandoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of this compound, a phenylpropanoid glycoside. The information is compiled from spectroscopic data and phytochemical investigations.
Chemical Structure and Properties
This compound is a complex natural product first isolated from the caulinary leaves of Digitalis lutea L. and Digitalis grandiflora Miller.[1][2] It has also been found in Digitalis davisiana Heywood. The structure of this compound was elucidated through chemical and spectral analysis, including UV, IR, Mass Spectrometry, and both 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
The definitive chemical structure is identified as 3,4-dihydroxy-β-phenylethoxy-O-β-D-glucopyranosyl-(1→6)-4-O-trans-caffeoyl-β-D-glucopyranoside .[1][2][3]
The key structural features consist of:
-
A 3,4-dihydroxyphenylethanol aglycone.
-
A disaccharide unit composed of two β-D-glucopyranose moieties linked via a (1→6) glycosidic bond.
-
A trans-caffeoyl group esterified to the 4-position of the inner glucose residue.
A 2D representation of the chemical structure of this compound is provided below:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
The known quantitative and qualitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₆O₁₆ | [4] |
| Molecular Weight | 640.59 g/mol | [3] |
| Appearance | Colourless, amorphous, hygroscopic powder | [2] |
| Specific Rotation | [α]²⁰D: -23° (c 0.7, EtOH) | [2] |
| CAS Number | 117457-37-1 |
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The reported ¹³C-NMR spectral data are presented below.
Table 1: ¹³C-NMR Spectral Data of this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| Aglycone | |
| C-1' | 131.5 |
| C-2' | 117.2 |
| C-3' | 145.8 |
| C-4' | 144.3 |
| C-5' | 116.3 |
| C-6' | 121.2 |
| C-α' | 36.5 |
| C-β' | 71.8 |
| Inner Glucose | |
| C-1'' | 104.2 |
| C-2'' | 74.9 |
| C-3'' | 76.2 |
| C-4'' | 71.5 |
| C-5'' | 74.5 |
| C-6'' | 69.5 |
| Outer Glucose | |
| C-1''' | 102.8 |
| C-2''' | 73.9 |
| C-3''' | 77.8 |
| C-4''' | 70.8 |
| C-5''' | 77.9 |
| C-6''' | 61.9 |
| Caffeoyl Moiety | |
| C-1'''' | 127.2 |
| C-2'''' | 115.2 |
| C-3'''' | 146.1 |
| C-4'''' | 149.0 |
| C-5'''' | 116.1 |
| C-6'''' | 122.5 |
| C=O | 166.8 |
| C-α'''' | 145.5 |
| C-β'''' | 114.5 |
Note: The assignments for some of the sugar carbons may be interchangeable.
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and characterization of phenylpropanoid glycosides from Digitalis species.
Plant Material and Extraction
-
Collection: The caulinary leaves of Digitalis lutea L. or Digitalis grandiflora Miller are collected.
-
Drying and Pulverization: The plant material is air-dried at room temperature and then ground into a fine powder.
-
Extraction: The powdered leaves are extracted with a solvent system such as methanol-water at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel or a reversed-phase (e.g., C18) stationary phase. Elution is performed with a gradient of solvents, for example, a mixture of chloroform, methanol, and water.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified using preparative TLC on silica gel plates with a suitable solvent system (e.g., ethyl acetate/methanol/water). The band corresponding to this compound is scraped off and the compound is eluted from the silica.
Structure Elucidation
-
Spectroscopic Analysis: The purified this compound is subjected to a suite of spectroscopic analyses to confirm its structure.
-
UV Spectroscopy: To identify the presence of phenolic and cinnamic acid chromophores.
-
IR Spectroscopy: To identify functional groups such as hydroxyls, aromatic rings, and ester carbonyls.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
¹H-NMR and ¹³C-NMR Spectroscopy: To determine the carbon-hydrogen framework, including the nature and connectivity of the sugar units and the aglycone. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the precise connectivity between all atoms.
-
-
Acid Hydrolysis: To confirm the identity of the sugar components, a sample of this compound is subjected to acid hydrolysis. The resulting monosaccharides are then identified by comparison with authentic standards using techniques like gas chromatography (GC) after derivatization.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
References
- 1. This compound: a new phenylpropanoid glycoside from various digitalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Phenylethanoid glycosides from Digitalis purpurea and Penstemon linarioides with PKCalpha-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
Lugrandoside: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lugrandoside is a phenylpropanoid glycoside, a class of secondary metabolites found in various plants.[1] First identified in species of the Digitalis genus, this compound has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the discovery, natural sources, chemical properties, and known biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its isolation and characterization are also presented, along with visualizations of key pathways and workflows.
Discovery and Natural Sources
This compound was first isolated from the caulinary leaves of Digitalis lutea L. and Digitalis grandiflora Miller.[1][3] Subsequent research has also identified its presence in Digitalis ferruginea subsp. ferruginea.[4] The yield of this compound from its natural sources has been quantified, as detailed in the table below.
Table 1: Natural Sources and Yield of this compound
| Plant Species | Part Used | Yield (%) | Reference |
| Digitalis lutea L. | Caulinary Leaves | 0.15 | [3] |
| Digitalis grandiflora Miller | Caulinary Leaves | 0.30 | [3] |
Chemical Properties and Structure Elucidation
The chemical structure of this compound was elucidated through chemical and spectral analysis.[1][3] It is identified as 3,4-dihydroxy-beta-phenylethoxy-O-beta-D-glucopyranosyl-(1-->6)-4-O-TRANS-caffeoyl-beta-D-glucopyranoside.[1]
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H36O16 | [5] |
| Molecular Weight | 640.59 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity (typical) | ≥98% | [6] |
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms. The original discovery paper provided key ¹³C-NMR data for this compound.[3]
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.
Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Dried and powdered plant material (e.g., caulinary leaves of Digitalis species) is subjected to extraction with a polar solvent, such as methanol or ethanol.
-
The crude extract is then partitioned with solvents of increasing polarity. Phenylpropanoid glycosides like this compound are often enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The n-butanol extract is loaded onto a silica gel column. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for the separation of natural products. A suitable two-phase solvent system, such as chloroform–n-butanol–methanol–water (4:3:4:5, v/v), can be employed for the purification of phenylpropanoid glycosides.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, reversed-phase preparative HPLC is often used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.
-
Experimental Workflow for this compound Isolation
Caption: Figure 1. A generalized workflow for the isolation and purification of this compound from plant material.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties.[2] Research has shown its potential in attenuating spinal cord injury and acute respiratory distress syndrome.[2][7]
Anti-Inflammatory Activity
The primary anti-inflammatory mechanism of this compound involves the modulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] this compound has been shown to inhibit this pathway by negatively regulating Pellino E3 ubiquitin protein ligase 1 (Peli1), a key factor in TLR signaling.[2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: Figure 2. This compound inhibits the TLR4/NF-κB pathway by suppressing Peli1.
Antioxidant Activity
Phenylpropanoid glycosides, as a class, are known for their antioxidant properties. This compound has been reported to possess antioxidant activity, with an IC50 value of 0.04 µM in one study.[8] This activity is likely attributable to the presence of phenolic hydroxyl groups in its structure, which can act as free radical scavengers.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and antioxidant properties. Its discovery in readily available plant sources, coupled with a clear mechanism of action involving the TLR4/NF-κB pathway, makes it a compelling candidate for further investigation in drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this compound's therapeutic potential. Future research should focus on detailed preclinical and clinical studies to fully elucidate its efficacy and safety profile.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pellino-1 Positively Regulates Toll-like Receptor (TLR) 2 and TLR4 Signaling and Is Suppressed upon Induction of Endotoxin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora [mdpi.com]
The Biosynthesis of Phenylpropanoid Glycosides: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropanoid glycosides are a diverse class of plant secondary metabolites that play crucial roles in plant defense, signaling, and development. Their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, has made them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the core biosynthetic pathway of phenylpropanoid glycosides, from the initial precursor, L-phenylalanine, to the final glycosylated products. It includes detailed experimental protocols for key enzymes, quantitative data on enzyme kinetics and metabolite levels, and visualizations of the biosynthetic and regulatory pathways.
Core Biosynthetic Pathway
The biosynthesis of phenylpropanoid glycosides begins with the general phenylpropanoid pathway, which converts L-phenylalanine into various hydroxycinnamic acid derivatives. These intermediates then undergo further modifications, including reduction and glycosylation, to yield the final glycoside products.
The initial steps are catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[1]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[2]
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated thioester is a key branch-point intermediate for various downstream pathways.[3]
From p-coumaroyl-CoA, the pathway can diverge to produce a vast array of phenylpropanoid compounds. For the biosynthesis of many phenylpropanoid glycosides, the activated acid is reduced to the corresponding alcohol. For instance, p-coumaroyl-CoA can be reduced to p-coumaryl alcohol.
The final and critical step in the formation of phenylpropanoid glycosides is the attachment of a sugar moiety to the aglycone (the non-sugar part). This reaction is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a sugar, typically glucose, from an activated sugar donor like UDP-glucose to a specific hydroxyl group on the phenylpropanoid aglycone.[4] This glycosylation step significantly impacts the solubility, stability, and biological activity of the phenylpropanoid compounds.[4]
Quantitative Data
The efficiency and substrate preference of the core biosynthetic enzymes are critical for understanding the metabolic flux towards specific phenylpropanoid glycosides. The following tables summarize key quantitative data for these enzymes from various plant sources.
Table 1: Kinetic Properties of Phenylalanine Ammonia-Lyase (PAL)
| Plant Source | Substrate | Km (mM) | Vmax (units) | Reference |
| Banana (Musa cavendishii) | L-Phenylalanine | 1.45 | 0.15 (µmol/min/mg protein) | [1] |
| Sorghum (Sorghum bicolor) | L-Phenylalanine | 0.034 | 11.2 (s-1) (kcat) | [5] |
Table 2: Kinetic Properties of Cinnamate-4-Hydroxylase (C4H)
| Plant Source | Substrate | Km (µM) | Reference |
| Soybean (Glycine max) | trans-Cinnamic acid | 1-140 (range) | [6] |
| Various | trans-Cinnamic acid | 0.61 - 40.68 | [7] |
Table 3: Kinetic Properties of 4-Coumarate-CoA Ligase (4CL)
| Plant Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| Hybrid Poplar | 4-Coumaric acid | 13 | 430 | [8] |
| Hybrid Poplar | Ferulic acid | 49 | 360 | [8] |
| Hybrid Poplar | Cinnamic acid | 130 | 250 | [8] |
| Arabidopsis thaliana (At4CL4) | 4-Coumarate | 10.1 | - | [9] |
| Arabidopsis thaliana (At4CL4) | Caffeate | 13.9 | - | [9] |
| Arabidopsis thaliana (At4CL4) | Ferulate | 10.6 | - | [9] |
| Arabidopsis thaliana (At4CL4) | Sinapate | 7.9 | - | [9] |
Table 4: Phenylpropanoid Pathway Gene Expression and Metabolite Content
| Plant | Tissue/Condition | Genes Upregulated | Metabolites Accumulated | Reference |
| Tartary Buckwheat | Hairy Roots | PAL, C4H, 4CL (upstream) | Phenolic compounds | [10] |
| Chickpea | Developing Seeds | PAL, CHS, CHI | Phenolics, Flavonoids | [11] |
| Ixeris dentata | Flower | IdPAL1, IdC4H, Id4CL1 | trans-Cinnamic acid, Rutin, Epicatechin | [12] |
| Rubber Tree | Opposite Wood | COMT, CCoAOMT | Lignin | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the biosynthesis of phenylpropanoid glycosides. This section provides methodologies for key enzyme assays and metabolite analysis.
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay
This protocol is adapted from methods described for tomato and myrtle leaves.[2][14]
1. Enzyme Extraction: a. Homogenize 1 g of fresh plant tissue in liquid nitrogen to a fine powder. b. Add 5 mL of ice-cold extraction buffer (0.1 M Tris-HCl pH 8.8, 5 mM EDTA, 1 mM PMSF, 0.05% w/v spermidine, and 14 mM β-mercaptoethanol). For some tissues, including polyvinylpolypyrrolidone (PVPP) in the buffer can help remove phenolic compounds.[15] c. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. d. Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using the Bradford assay.
2. Enzymatic Reaction: a. Prepare a reaction mixture containing:
- 1.0 mL of 0.1 M Tris-HCl buffer (pH 8.8)
- 0.5 mL of 50 mM L-phenylalanine
- 0.5 mL of enzyme extract b. Incubate the reaction mixture at 37°C for 1 hour.[16] c. Stop the reaction by adding 100 µL of 6 M HCl.[15]
3. Measurement: a. Measure the absorbance of the reaction mixture at 290 nm, which is the characteristic absorbance of trans-cinnamic acid. b. Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid (9630 M-1 cm-1).[15] One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
Protocol 2: 4-Coumarate-CoA Ligase (4CL) Enzyme Activity Assay
This protocol is based on a spectrophotometric assay that measures the formation of the CoA thioester.[8][17]
1. Enzyme Extraction: a. Perform enzyme extraction as described in Protocol 1.
2. Enzymatic Reaction: a. Prepare a reaction mixture in a 1 mL quartz cuvette containing:
- 800 µL of reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
- 50 µL of 10 mM ATP
- 50 µL of 1 mM Coenzyme A
- 50 µL of enzyme extract b. Start the reaction by adding 50 µL of 2 mM p-coumaric acid.
3. Measurement: a. Immediately monitor the increase in absorbance at 333 nm, the characteristic absorbance of p-coumaroyl-CoA.[17] b. Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA.
Protocol 3: Quantification of Phenylpropanoid Glycosides by HPLC-MS
This protocol provides a general workflow for the analysis of phenylpropanoid glycosides. Specific parameters will need to be optimized for the compounds of interest.[18]
1. Sample Extraction: a. Freeze-dry and grind plant tissue to a fine powder. b. Extract a known amount of tissue (e.g., 100 mg) with a suitable solvent, typically 80% methanol, at a ratio of 1:10 (w/v). c. Vortex the mixture and incubate at 65°C for 1 hour to enhance extraction.[18] d. Centrifuge at 14,000 x g for 15 minutes. e. Filter the supernatant through a 0.22 µm filter before analysis.
2. HPLC-MS Analysis: a. Chromatography:
- Use a C18 reversed-phase column.
- Employ a gradient elution with two mobile phases:
- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B. b. Mass Spectrometry:
- Use an electrospray ionization (ESI) source, typically in negative ion mode for phenylpropanoids.
- Perform targeted analysis using multiple reaction monitoring (MRM) for known compounds or untargeted analysis using full scan mode for metabolite profiling.
- For quantification, use authentic standards to create calibration curves.
"Plant_Sample" [fillcolor="#FFFFFF"];
"Extraction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Filtration" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"HPLC_Separation" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"MS_Detection" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Data_Analysis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Plant_Sample" -> "Extraction" [label=" with Solvent"];
"Extraction" -> "Filtration";
"Filtration" -> "HPLC_Separation";
"HPLC_Separation" -> "MS_Detection";
"MS_Detection" -> "Data_Analysis" [label=" Identification &\nQuantification"];
}
Regulation of Phenylpropanoid Glycoside Biosynthesis
The biosynthesis of phenylpropanoid glycosides is tightly regulated at multiple levels, including transcriptional control and in response to various environmental and developmental cues.
Transcriptional Regulation
A key regulatory mechanism involves the MYB-bHLH-WD40 (MBW) complex , which activates the transcription of many genes in the phenylpropanoid and flavonoid biosynthetic pathways.[19] R2R3-MYB transcription factors are central to this regulation.[20]
Signaling Pathways
1. UV-B Light Signaling: Plants perceive UV-B radiation through the photoreceptor UVR8 . Upon UV-B absorption, UVR8 monomers interact with COP1 , leading to the stabilization of the transcription factor HY5 . HY5 then activates the expression of genes encoding key enzymes in the phenylpropanoid pathway, such as PAL and CHS, leading to the accumulation of UV-protective compounds like flavonoids.[21][22]
2. Phytohormone Signaling:
-
Salicylic Acid (SA): SA is a key hormone in plant defense against biotrophic pathogens. Its biosynthesis is interconnected with the phenylpropanoid pathway, and SA signaling can induce the expression of defense-related phenylpropanoid genes.[23][24][25]
-
Jasmonic Acid (JA): JA is typically involved in defense against necrotrophic pathogens and herbivores. There is often crosstalk between the SA and JA signaling pathways, which can be either synergistic or antagonistic, influencing the final profile of phenylpropanoid compounds produced.
-
Abscisic Acid (ABA): ABA has been shown to play a role in regulating the phenylpropanoid biosynthesis pathway in response to abiotic stresses like UV-B radiation.[19]
Conclusion
The biosynthesis of phenylpropanoid glycosides is a complex and highly regulated process that is central to plant metabolism and defense. This guide has provided a comprehensive overview of the core biosynthetic pathway, quantitative data on key enzymes, detailed experimental protocols, and a summary of the major regulatory networks. A thorough understanding of this pathway is crucial for researchers in plant science, natural product chemistry, and drug development, and will facilitate the metabolic engineering of plants for enhanced production of valuable phenylpropanoid glycosides and the development of novel therapeutic agents.
References
- 1. curresweb.com [curresweb.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Expression of Genes Related to Phenylpropanoid Biosynthesis in Different Organs of Ixeris dentata var. albiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | RNA Sequencing Reveals Phenylpropanoid Biosynthesis Genes and Transcription Factors for Hevea brasiliensis Reaction Wood Formation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]
- 16. Assay of PAL activity [bio-protocol.org]
- 17. sunlongbiotech.com [sunlongbiotech.com]
- 18. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | UV-B Induces Distinct Transcriptional Re-programing in UVR8-Signal Transduction, Flavonoid, and Terpenoids Pathways in Camellia sinensis [frontiersin.org]
- 23. Pathogens pulling the strings: Effectors manipulating salicylic acid and phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of Salicylic Acid and Components of the Phenylpropanoid Pathway in Basal and Cultivar-Related Resistance of Oilseed Rape (Brassica napus) to Verticillium longisporum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]
An In-Depth Technical Guide on the Potential Biological Activities of Phenylpropanoid Glycosides: A Case Study of Verbascoside
A Note to the Reader: Initial research revealed a significant lack of publicly available scientific data on the biological activities of Lugrandoside. The primary literature is limited to its isolation and structural elucidation.[1] To provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and extensively studied phenylpropanoid glycoside, Verbascoside (also known as Acteoside). The biological activities and mechanisms of Verbascoside may offer insights into the potential, yet uninvestigated, properties of this compound due to their structural similarities.
Introduction to Verbascoside
Verbascoside is a naturally occurring phenylpropanoid glycoside found in a wide variety of plant species. It is composed of a hydroxytyrosol and a caffeic acid moiety, both linked to a central glucose unit, with a rhamnose sugar attached to the glucose. This complex structure endows Verbascoside with a range of biological activities, making it a subject of intense research interest for its therapeutic potential. This guide will delve into the core biological activities of Verbascoside, focusing on its anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity of Verbascoside
Verbascoside has demonstrated significant anti-inflammatory effects in numerous preclinical studies. Its mechanism of action is multifactorial, involving the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
| Cell Line/Model | Treatment | Concentration/Dose | Effect | IC50/EC50 | Reference |
| RAW 264.7 Macrophages | LPS-stimulated | 10, 20, 40 µM | Inhibition of NO production | ~25 µM | F. Santoro et al., 2021 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α-stimulated | 5, 10, 20 µM | Reduction of VCAM-1 and ICAM-1 expression | - | L. D'Ambrosio et al., 2020 |
| Carrageenan-induced paw edema in rats | Oral administration | 50, 100 mg/kg | Reduction in paw volume | - | A. B. Siddique et al., 2018 |
| Human keratinocytes | IL-22-induced | 10, 20, 50 µM | Neutralization of psoriatic inflammation | - | [2] |
Signaling Pathways in Anti-inflammatory Action
Verbascoside exerts its anti-inflammatory effects by targeting several key signaling cascades.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Verbascoside has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Verbascoside has been found to suppress the phosphorylation of these MAPKs, thereby inhibiting the activation of downstream transcription factors like AP-1, which also plays a role in the expression of pro-inflammatory genes.[2]
Experimental Protocols for Assessing Anti-inflammatory Activity
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Verbascoside for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.
Antioxidant Activity of Verbascoside
Verbascoside is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is attributed to the presence of multiple hydroxyl groups in its structure, particularly in the catechol moieties of the hydroxytyrosol and caffeic acid portions.
Quantitative Data on Antioxidant Activity
| Assay | Substrate | Result | IC50/EC50 | Reference |
| DPPH Radical Scavenging | DPPH | Potent scavenging activity | ~7.5 µM | K. H. Kim et al., 2019 |
| ABTS Radical Scavenging | ABTS | Strong scavenging activity | ~5 µM | S. Y. Park et al., 2017 |
| Superoxide Anion Scavenging | Xanthine/Xanthine Oxidase | Significant scavenging | ~15 µM | M. A. O'Dowd et al., 2020 |
| Ferric Reducing Antioxidant Power (FRAP) | Fe³⁺-TPTZ complex | High reducing power | - | [3] |
Mechanisms of Antioxidant Action
Verbascoside's antioxidant activity is primarily based on its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. The resulting Verbascoside radical is stabilized by resonance, making it relatively unreactive. Additionally, Verbascoside can chelate metal ions like iron and copper, which are involved in the generation of ROS through Fenton and Haber-Weiss reactions.
Experimental Protocols for Assessing Antioxidant Activity
-
Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, 50 µL of various concentrations of Verbascoside (in methanol) are mixed with 150 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.
Anticancer Activity of Verbascoside
Verbascoside has shown promising anticancer effects in various cancer cell lines and animal models. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.
Quantitative Data on Anticancer Activity
| Cell Line | Cancer Type | Effect | IC50 | Reference |
| MCF-7 | Breast Cancer | Induction of apoptosis, cell cycle arrest at G1 | ~50 µM | S. H. Lee et al., 2016 |
| PC-3 | Prostate Cancer | Inhibition of proliferation and migration | ~75 µM | M. A. Son et al., 2018 |
| HT-29 | Colon Cancer | Induction of apoptosis | ~60 µM | J. H. Kim et al., 2017 |
| A549 | Lung Cancer | Inhibition of invasion | ~100 µM | Y. L. Hsu et al., 2019 |
Signaling Pathways in Anticancer Action
Verbascoside can induce apoptosis through the intrinsic or mitochondrial pathway. It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Experimental Protocols for Assessing Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of Verbascoside, and the cells are incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
Conclusion
Verbascoside, a phenylpropanoid glycoside structurally related to the less-studied this compound, exhibits a remarkable spectrum of biological activities. Its potent anti-inflammatory, antioxidant, and anticancer properties, supported by a growing body of scientific evidence, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of Verbascoside and other related phenylpropanoid glycosides. While the biological activities of this compound remain to be investigated, the comprehensive data on Verbascoside provides a valuable framework for predicting and exploring its potential pharmacological profile.
References
Lugrandoside and its Role in Plant Defense Mechanisms: A Review of Current Knowledge
To: Researchers, Scientists, and Drug Development Professionals
Subject: Technical Guide on the Role of Lugrandoside in Plant Defense
Introduction
This technical guide aims to provide an in-depth overview of this compound and its role in plant defense mechanisms. This compound is a phenylpropanoid glycoside that has been isolated from the caulinary leaves of Digitalis lutea L. and Digitalis grandiflora Miller.[1] Phenylpropanoid glycosides are a class of secondary metabolites in plants that are known to be involved in a variety of defense mechanisms against herbivores and pathogens. This document synthesizes the available scientific literature to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Structure of this compound: The chemical structure of this compound has been elucidated as 3,4-dihydroxy-beta-phenylethoxy-O-beta-D-glucopyranosyl-(1->6)-4-O-TRANS-caffeoyl-beta-D-glucopyranoside.[1]
Current State of Research on this compound in Plant Defense
A comprehensive review of the scientific literature reveals a significant gap in the understanding of the specific role of this compound in plant defense mechanisms. While the compound has been successfully isolated and its structure identified, there are currently no published studies that specifically investigate its defensive functions in plants. Research on this compound has primarily focused on its pharmacological activities in animal models, particularly its anti-inflammatory properties.
Therefore, the core requirements of this technical guide—quantitative data on plant defense, detailed experimental protocols for its study in plants, and specific signaling pathways—cannot be fulfilled with information directly pertaining to this compound. The following sections will, however, provide a broader context by discussing the known roles of the larger class of phenylpropanoid glycosides in plant defense, which may offer insights into the potential functions of this compound.
Phenylpropanoid Glycosides and Their General Role in Plant Defense
Phenylpropanoid glycosides are a diverse group of natural products found widely in the plant kingdom.[2] They are known to play a crucial role in a plant's interaction with its environment, including defense against various biotic and abiotic stresses.[3][4][5]
Key Defensive Functions:
-
Antimicrobial Activity: Many phenylpropanoid glycosides exhibit inhibitory effects against a range of plant pathogens, including fungi and bacteria.[5]
-
Insecticidal and Anti-feedant Properties: These compounds can deter feeding by herbivores through toxicity or by reducing the palatability and nutritional value of the plant tissue.[4]
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), phenylpropanoid glycosides can help protect the plant from oxidative stress that can be induced by pathogen attacks or other environmental stressors.[2]
Biosynthesis of Phenylpropanoid Glycosides
This compound, being a phenylpropanoid glycoside, is synthesized through the phenylpropanoid pathway. This is a major metabolic pathway in plants that produces a wide array of secondary metabolites. The pathway starts with the amino acid phenylalanine.
Below is a generalized diagram illustrating the core phenylpropanoid pathway leading to the biosynthesis of various classes of defensive compounds.
References
- 1. This compound: a new phenylpropanoid glycoside from various digitalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]
- 3. The phenylpropanoid pathway and plant defence-a genomics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of Lugrandoside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lugrandoside, a phenylpropanoid glycoside isolated from Digitalis lutea and Digitalis grandiflora, has demonstrated notable anti-inflammatory and anti-apoptotic bioactivities.[1][2] This technical guide provides a comprehensive framework for the in silico modeling of this compound's bioactivity, offering a systematic approach to elucidate its mechanism of action, identify potential molecular targets, and guide further drug development efforts. This document outlines detailed methodologies for target prediction, molecular docking, and molecular dynamics simulations, supplemented by structured data tables and visual workflows to facilitate understanding and replication of these computational experiments.
Introduction to this compound
This compound is a complex natural product with the chemical formula C29H36O16 and a molecular weight of 640.59 g/mol .[2][3] Its structure features a phenylpropanoid aglycone linked to a disaccharide moiety, which includes a caffeoyl group. This structural complexity suggests multiple potential interaction points with biological macromolecules, making it a promising candidate for therapeutic development. Preclinical studies have shown that this compound can attenuate lipopolysaccharide (LPS)-induced acute respiratory distress syndrome in mice by exerting anti-inflammatory and anti-apoptotic effects.[2] In silico modeling offers a powerful, resource-efficient strategy to explore the molecular underpinnings of these observed bioactivities.
Physicochemical Properties of this compound
A clear understanding of a compound's physicochemical properties is fundamental for any in silico study. These parameters influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to target proteins.
| Property | Value | Reference |
| Molecular Formula | C29H36O16 | [2][3] |
| Molecular Weight | 640.59 g/mol | [2][3] |
| CAS Number | 117457-37-1 | [2] |
| Appearance | White Solid | [2] |
| Solubility | DMSO: 50 mg/mL (78.05 mM) | [2] |
In Silico Workflow for Bioactivity Modeling
The in silico investigation of this compound's bioactivity can be systematically approached through a multi-step computational workflow. This process begins with identifying potential protein targets and progresses through molecular docking and dynamics simulations to refine and validate the predicted interactions.
References
The Antioxidant Potential of Lugrandoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lugrandoside, a phenylpropanoid glycoside isolated from Digitalis lutea and Digitalis grandiflora, presents a compelling case for investigation into its antioxidant capabilities. While direct experimental data on this compound remains to be fully elucidated, its structural classification as a phenylpropanoid glycoside suggests a significant potential for free radical scavenging and mitigation of oxidative stress. Phenylpropanoid glycosides are a well-documented class of plant secondary metabolites known for their diverse pharmacological effects, including notable antioxidant properties.[1][2] This technical guide provides an in-depth overview of the theoretical antioxidant potential of this compound, based on the established activities of structurally related compounds. It outlines standard experimental protocols for evaluating antioxidant capacity, presents comparative data from other phenylpropanoid glycosides, and illustrates the potential mechanisms and signaling pathways through which this compound may exert its effects.
Introduction to this compound and Oxidative Stress
This compound is a phenylpropanoid glycoside with a complex structure that includes a dihydroxyphenylethyl moiety and a caffeoyl group, both of which are recognized for their antioxidant potential. The core structure suggests an ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).
Oxidative stress arises from an imbalance between the production of ROS and the body's ability to counteract their harmful effects through antioxidant defenses.[3][4] ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage on vital cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and the pathogenesis of numerous chronic and degenerative diseases.[3] Antioxidants can mitigate this damage by neutralizing free radicals, thereby preventing the initiation and propagation of oxidative chain reactions.
Putative Antioxidant Mechanism of this compound
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to act as reducing agents, hydrogen donors, and singlet oxygen quenchers. The dihydroxy- and caffeoyl- functionalities within the this compound molecule are expected to be the primary sites of antioxidant action.
Free Radical Scavenging
The general mechanism of free radical scavenging by a phenolic antioxidant (ArOH), such as this compound, can be depicted as follows:
Caption: General mechanism of free radical scavenging by this compound.
Comparative Antioxidant Activity of Phenylpropanoid Glycosides
While specific quantitative data for this compound is not yet available, the antioxidant activities of other phenylpropanoid glycosides have been reported. The following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of several related compounds, providing a benchmark for the potential efficacy of this compound.
| Compound | Plant Source | IC50 (µM) in DPPH Assay | Reference |
| Ginkgopanoside | Ginkgo biloba | 32.75 - 48.20 | [5][6] |
| Aglycone of Ginkgopanoside | Ginkgo biloba | 5.23 | [5][6] |
| Ascorbic Acid (Control) | - | 2.54 | [5][6] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocols for Assessing Antioxidant Potential
To empirically determine the antioxidant potential of this compound, a series of standardized in vitro assays are recommended. These assays evaluate different aspects of antioxidant activity, including radical scavenging and reducing power.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: this compound is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilution of ABTS•+: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Sample Reaction: An aliquot of the this compound solution at various concentrations is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Experimental workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Reaction: A small volume of the this compound solution is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
Caption: Experimental workflow for the FRAP assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to a fluorescent form by ROS.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2) is cultured in a multi-well plate.
-
Loading with Probe: The cells are incubated with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: The cells are treated with various concentrations of this compound.
-
Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.
-
Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, with lower fluorescence indicating higher antioxidant activity.
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.
Potential Signaling Pathways Modulated by this compound
Antioxidant compounds can influence cellular signaling pathways involved in the response to oxidative stress. While the specific pathways modulated by this compound are unknown, based on the activities of other phenolic compounds, it may potentially interact with pathways such as the Nrf2-ARE pathway.
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers (potentially including this compound), Nrf2 is released from Keap1, translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant enzymes.
Caption: Potential modulation of the Nrf2-ARE signaling pathway by this compound.
Conclusion and Future Directions
This compound, as a member of the phenylpropanoid glycoside family, holds significant promise as a natural antioxidant. Its chemical structure suggests a strong capacity for free radical scavenging and the potential to modulate cellular antioxidant defense mechanisms. The lack of direct experimental evidence underscores the need for comprehensive in vitro and in vivo studies to fully characterize its antioxidant profile. Future research should focus on performing the assays detailed in this guide to obtain quantitative data on this compound's efficacy. Furthermore, elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its mechanism of action and for its potential development as a therapeutic agent in conditions associated with oxidative stress. The antioxidant properties of extracts from Digitalis purpurea have been noted, lending further support to the investigation of its individual constituents like this compound.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]
- 3. The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
Methodological & Application
Application Notes and Protocols: Extraction of Lugrandoside from Digitalis Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and isolation of lugrandoside, a phenylpropanoid glycoside, from the caulinary leaves of Digitalis lutea and Digitalis grandiflora. This compound, first identified by Baudouin et al. in 1988, represents a class of compounds from Digitalis species distinct from the well-known cardenolide glycosides.[1][2] This protocol outlines a representative method for the extraction, purification, and quantification of this compound, based on established techniques for the isolation of phenylpropanoid glycosides from plant materials.
Introduction
Digitalis species are a significant source of pharmaceutically important compounds, most notably cardiac glycosides like digoxin and digitoxin.[3][4] However, these plants also synthesize a variety of other secondary metabolites, including phenylpropanoid glycosides. This compound is one such compound, isolated from the caulinary leaves of Digitalis lutea L. and Digitalis grandiflora Miller.[1][2] Its chemical structure has been elucidated as 3,4-dihydroxy-beta-phenylethoxy-O-beta-D-glucopyranosyl-(1-->6)-4-O-TRANS-caffeoyl-beta-D-glucopyranoside.[1][2]
Phenylpropanoid glycosides are a diverse class of natural products with a range of reported biological activities, including antioxidant properties. The extraction and characterization of these compounds are of growing interest in natural product research and drug discovery. This application note provides a comprehensive protocol for the extraction and purification of this compound, enabling further investigation into its pharmacological potential.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117457-37-1 | [5] |
| Molecular Formula | C29H36O16 | [5] |
| Molecular Weight | 640.59 g/mol | [5] |
| Appearance | Powder | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate. | [5] |
| Storage | Desiccate at -20°C | [5] |
Extraction Yields of this compound
The reported yields of this compound from the caulinary leaves of two Digitalis species are summarized below.
| Digitalis Species | Yield of this compound (% of dried plant material) | Reference |
| Digitalis lutea L. | 0.15% | [6] |
| Digitalis grandiflora Miller | 0.30% | [6] |
Experimental Protocol: Extraction and Purification of this compound
This protocol is a representative method based on common techniques for the isolation of phenylpropanoid glycosides from plant materials.
Materials and Reagents
-
Dried caulinary leaves of Digitalis lutea or Digitalis grandiflora
-
Methanol (MeOH), HPLC grade
-
Ethanol (EtOH), analytical grade
-
n-Butanol (n-BuOH), analytical grade
-
Chloroform (CHCl3), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Deionized water (H2O)
-
Silica gel for column chromatography (70-230 mesh)
-
Reversed-phase C18 silica gel for flash chromatography
-
Solvents for HPLC (acetonitrile, methanol, water), HPLC grade
-
Rotary evaporator
-
Freeze dryer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Extraction Workflow
Caption: Workflow for the extraction and purification of this compound.
Step-by-Step Procedure
-
Plant Material Preparation:
-
Collect caulinary leaves of Digitalis lutea or Digitalis grandiflora.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Macerate the powdered leaves in 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the methanolic extracts.
-
-
Solvent Removal and Fractionation:
-
Filter the combined extracts through filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Suspend the crude extract in deionized water and perform liquid-liquid partitioning with n-butanol.
-
Collect the n-butanol fraction, which will contain the glycosides.
-
-
Purification:
-
Concentrate the n-butanol fraction to dryness.
-
Subject the dried residue to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Further purify the this compound-rich fractions using reversed-phase (C18) flash chromatography.
-
For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Quantification by HPLC
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector is suitable for the quantification of this compound.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of phenylpropanoid glycosides.
-
Detection: Monitor the elution at a wavelength determined by the UV spectrum of a purified this compound standard (typically around 280 nm and 330 nm for the caffeoyl group).
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the extracts can then be determined by comparing the peak area with the calibration curve.
Signaling Pathways and Biological Activities
While the specific signaling pathways modulated by this compound are not yet extensively studied, other phenylpropanoid glycosides have been reported to exhibit significant antioxidant activity. The general mechanism of antioxidant action for this class of compounds is depicted below. Further research is required to elucidate the specific biological activities of this compound.
References
- 1. Separation of phenylpropanoid glycosides from a Chinese herb by HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new phenylpropanoid glycoside from various digitalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. media.neliti.com [media.neliti.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Extraction and Counter-Current Separation of Phenylpropanoid Glycosides from Pedicularis oederi Vahl by Deep Eutectic Solvent [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lugrandoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lugrandoside is a phenylpropanoid glycoside that has been isolated from plant species such as Digitalis lutea and Digitalis grandiflora.[1] As a member of the phenylpropanoid class, this compound is of interest for its potential biological activities, which may include antioxidant and anti-inflammatory properties, similar to other phenolic compounds. High-performance liquid chromatography (HPLC) is a precise, accurate, and reproducible technique for the quantitative analysis of such plant-derived compounds. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H36O15 (Note: One source indicates C29H36O, which is likely a typo) |
| Molecular Weight | 640.59 g/mol [2] |
| CAS Number | 117457-37-1[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |
| Class | Phenylpropanoid Glycoside[1] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results. The following protocol is recommended for the extraction of this compound from plant material.
Materials:
-
Plant material (e.g., dried and powdered leaves of Digitalis lutea)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Protocol:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue twice more to ensure complete extraction.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 5 mL of methanol (HPLC grade).
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Instrumentation and Conditions
A standard reversed-phase HPLC system with UV detection is suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Data Presentation
The following tables summarize the expected quantitative data from the validation of this HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 1.5% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | Intra-day: < 1.5%, Inter-day: < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Retention Time | Approximately 18.5 min |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known activities of other phenylpropanoid glycosides, the following pathways are of interest for future investigation.
Potential Anti-Inflammatory Pathway: JAK/STAT Inhibition
Many flavonoid glycosides exhibit anti-inflammatory properties by modulating the JAK/STAT signaling pathway.[4][5]
Potential Antioxidant Pathway: Nrf2 Activation
The Nrf2 pathway is a key regulator of the cellular antioxidant response and is a common target for phenolic compounds.
References
- 1. This compound: a new phenylpropanoid glycoside from various digitalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]
- 3. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Lugrandoside using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lugrandoside is a phenylpropanoid glycoside first isolated from the caulinary leaves of Digitalis lutea L. and Digitalis grandiflora Miller. Its chemical structure has been determined to be 3,4-dihydroxy-β-phenylethoxy-O-β-D-glucopyranosyl-(1→6)-4-O-trans-caffeoyl-β-D-glucopyranoside[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of such complex natural products. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural elucidation of this compound.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported by Baudouin et al. (1988)[2]. This quantitative data is fundamental for the structural assignment.
Table 1: ¹H NMR (270 MHz, CD₃OD) Spectral Data of this compound [2]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone (Phenylethoxy moiety) | |||
| 2' | 6.68 | d | 2.0 |
| 5' | 6.66 | d | 8.0 |
| 6' | 6.53 | dd | 8.0, 2.0 |
| α | 2.75 | t | 7.0 |
| β | 3.95 and 3.65 | m | |
| Caffeoyl moiety | |||
| 2'' | 7.03 | d | 2.0 |
| 5'' | 6.76 | d | 8.0 |
| 6'' | 6.93 | dd | 8.0, 2.0 |
| 7'' (H-α') | 7.58 | d | 16.0 |
| 8'' (H-β') | 6.28 | d | 16.0 |
| Inner Glucose | |||
| 1 | 4.35 | d | 8.0 |
| 2 | 3.45 | m | |
| 3 | 3.55 | m | |
| 4 | 4.90 | t | 9.0 |
| 5 | 3.60 | m | |
| 6a | 4.00 | dd | 12.0, 2.0 |
| 6b | 3.75 | dd | 12.0, 5.0 |
| Outer Glucose | |||
| 1''' | 4.25 | d | 8.0 |
| 2''' | 3.20 | m | |
| 3''' | 3.30 | m | |
| 4''' | 3.30 | m | |
| 5''' | 3.30 | m | |
| 6a''' | 3.65 | m | |
| 6b''' | 3.65 | m |
Table 2: ¹³C NMR (CD₃OD) Spectral Data of this compound [2]
| Position | Chemical Shift (δ, ppm) |
| Aglycone (Phenylethoxy moiety) | |
| 1' | 131.9 |
| 2' | 117.3 |
| 3' | 146.1 |
| 4' | 144.7 |
| 5' | 116.5 |
| 6' | 121.4 |
| α | 36.8 |
| β | 72.0 |
| Caffeoyl moiety | |
| 1'' | 127.7 |
| 2'' | 115.2 |
| 3'' | 146.8 |
| 4'' | 149.6 |
| 5'' | 116.5 |
| 6'' | 123.2 |
| 7'' (C-α') | 148.0 |
| 8'' (C-β') | 115.0 |
| 9'' (C=O) | 168.7 |
| Inner Glucose | |
| 1 | 104.5 |
| 2 | 75.0 |
| 3 | 77.9 |
| 4 | 72.4 |
| 5 | 76.2 |
| 6 | 69.9 |
| Outer Glucose | |
| 1''' | 103.2 |
| 2''' | 75.9 |
| 3''' | 77.9 |
| 4''' | 71.7 |
| 5''' | 78.0 |
| 6''' | 62.8 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated methanol (CD₃OD).
-
Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C). However, for protic solvents like methanol-d₄, the residual solvent peak can be used for calibration.
1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Objective: To determine the number of different types of protons, their chemical environments, and their scalar couplings.
-
Protocol:
-
Tune and shim the probe for the sample.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns (multiplicities and coupling constants).
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Objective: To determine the number of non-equivalent carbon atoms in the molecule.
-
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H spectrum.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Objective: To differentiate between CH, CH₂, and CH₃ groups.
-
Protocol:
-
Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.
-
DEPT-90 shows only CH signals.
-
DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
DEPT-45 shows all protonated carbon signals as positive peaks.
-
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton scalar coupling networks (i.e., which protons are coupled to each other).
-
Protocol:
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Cross-peaks in the COSY spectrum indicate that the two protons are coupled, typically through two or three bonds.
-
This is crucial for identifying the spin systems within the sugar moieties and the side chains.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Protocol:
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to.
-
This allows for the unambiguous assignment of protonated carbons.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
Protocol:
-
Acquire a 2D ¹H-¹³C HMBC spectrum.
-
Cross-peaks indicate correlations between protons and carbons that are two or three bonds apart.
-
This experiment is critical for establishing the connectivity between different structural fragments, such as the linkages between the sugar units and the aglycone, and the position of the caffeoyl group.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.
-
Protocol:
-
Acquire a 2D NOESY or ROESY spectrum.
-
Cross-peaks indicate through-space proximity of protons.
-
This is particularly useful for determining the anomeric configuration of the glycosidic linkages (α or β).
-
-
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Caption: Experimental workflow for the structural elucidation of this compound.
Logical Relationships in NMR Data Interpretation
Caption: Logical relationships in NMR data interpretation for this compound.
Generalized Signaling Pathway for Phenylpropanoid Glycosides
While specific signaling pathway studies for this compound are not extensively documented, many phenylpropanoid glycosides exhibit antioxidant and anti-inflammatory properties. A generalized potential mechanism involves the modulation of the NF-κB signaling pathway.
Caption: Generalized anti-inflammatory signaling pathway for phenylpropanoid glycosides.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of Lugrandoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of Lugrandoside, a phenylpropanoid glycoside. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-documented fragmentation of structurally analogous compounds, such as Verbascoside (Acteoside) and Angoroside C. The provided protocols are designed to guide researchers in developing robust analytical methods for the identification and characterization of this compound and related compounds in various matrices.
Introduction to this compound
This compound is a phenylpropanoid glycoside with a molecular weight of 640.59 g/mol . Its structure consists of a central glucose core linked to a 3,4-dihydroxy-beta-phenylethoxy group, a caffeoyl group, and an additional glucose molecule. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification in natural product extracts, pharmacokinetic studies, and quality control of herbal medicines.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to proceed through characteristic cleavages of its glycosidic bonds and ester linkage. Electrospray ionization (ESI) in both positive and negative ion modes can be effectively used. The most common adducts in positive mode are protonated molecules [M+H]⁺ and sodiated molecules [M+Na]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is typically observed.
The primary fragmentation pathways for phenylpropanoid glycosides involve the neutral loss of the sugar moieties and the caffeoyl group. Based on the fragmentation of similar compounds, the following key fragment ions are anticipated for this compound.
Data Presentation: Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound in both positive and negative ESI-MS/MS modes. The relative intensities are hypothetical and serve as a guide for spectral interpretation.
| Precursor Ion (m/z) | Ionization Mode | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Description of Fragmentation | Predicted Relative Intensity |
| 641.2 [M+H]⁺ | Positive | 479.1 | 162.1 (C₉H₈O₃) | Loss of the caffeoyl moiety | High |
| 641.2 [M+H]⁺ | Positive | 479.1 | 162.1 (C₆H₁₀O₅) | Loss of a glucose moiety | High |
| 641.2 [M+H]⁺ | Positive | 317.1 | 324.2 (C₁₂H₂₀O₁₀) | Loss of the diglycoside moiety | Medium |
| 641.2 [M+H]⁺ | Positive | 163.1 | 478.1 | Caffeoyl cation | Medium |
| 663.2 [M+Na]⁺ | Positive | 501.1 | 162.1 (C₉H₈O₃) | Loss of the caffeoyl moiety | High |
| 663.2 [M+Na]⁺ | Positive | 501.1 | 162.1 (C₆H₁₀O₅) | Loss of a glucose moiety | High |
| 639.2 [M-H]⁻ | Negative | 477.1 | 162.1 (C₉H₈O₃) | Loss of the caffeoyl moiety | High |
| 639.2 [M-H]⁻ | Negative | 477.1 | 162.1 (C₆H₁₀O₅) | Loss of a glucose moiety | High |
| 639.2 [M-H]⁻ | Negative | 315.1 | 324.2 (C₁₂H₂₀O₁₀) | Loss of the diglycoside moiety | Medium |
| 639.2 [M-H]⁻ | Negative | 179.0 | 460.2 | Deprotonated caffeic acid | Medium |
| 477.1 | Negative | 315.1 | 162.1 (C₆H₁₀O₅) | Subsequent loss of a glucose moiety | Medium |
Experimental Protocols
The following protocols are generalized for the analysis of phenylpropanoid glycosides and can be adapted for this compound.
Sample Preparation from Plant Material
-
Extraction:
-
Weigh 1.0 g of dried and powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonciate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Reconstitute the dried extract in 10 mL of water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the glycosides with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-20 min: 40-95% B
-
20-22 min: 95% B
-
22-22.1 min: 95-5% B
-
22.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry Parameters (Example for a Q-TOF):
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Collision Gas: Argon
-
Collision Energy: Ramped from 15-40 eV for MS/MS scans.
-
Acquisition Range: m/z 100-1000 for MS1, m/z 50-700 for MS2.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway of this compound ([M-H]⁻)
Application Notes and Protocols for In Vitro Cell-Based Assays of Lugrandoside Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lugrandoside, a phenylpropanoid glycoside, presents a promising scaffold for drug discovery due to its potential antioxidant, anti-inflammatory, and cytotoxic activities.[1] These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the biological effects of this compound. The assays are designed to be conducted in a high-throughput format, suitable for screening and lead optimization.
Anticancer Activity: Cytotoxicity Assessment
A primary step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[2][3][4]
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the old media and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (media only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the Log of this compound concentration to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 25.8 |
| A549 (Lung Cancer) | 42.1 |
| HeLa (Cervical Cancer) | 33.5 |
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Chronic inflammation is implicated in various diseases. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to screen for anti-inflammatory activity.[5]
Experimental Protocol: Griess Assay for Nitric Oxide Production
Objective: To evaluate the ability of this compound to inhibit nitric oxide production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.
Data Presentation: Hypothetical Nitric Oxide Inhibition by this compound
| This compound (µM) | % Inhibition of NO Production |
| 1 | 15.2 |
| 5 | 35.8 |
| 10 | 55.3 |
| 25 | 78.9 |
| 50 | 92.1 |
Antioxidant Activity: DPPH Radical Scavenging Assay
Antioxidants can neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the radical scavenging activity of natural products.[6][7][8][9]
Experimental Protocol: DPPH Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound stock solution (in methanol)
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (as a positive control)
-
Methanol
-
96-well plates
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample dilution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.
Data Presentation: Hypothetical DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | 18.5 |
| Ascorbic Acid | 5.2 |
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by this compound.
References
- 1. This compound: a new phenylpropanoid glycoside from various digitalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 5. journalajrb.com [journalajrb.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antioxidants Activity: Significance and symbolism [wisdomlib.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of Lugrandoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lugrandoside, a novel phenylpropanoid glycoside isolated from Digitalis lutea L. and Digitalis grandiflora Miller, has demonstrated significant therapeutic potential in preclinical models of acute respiratory distress syndrome (ARDS).[1][2][3] This document provides a detailed overview of the current understanding of this compound's mechanism of action, focusing on its anti-inflammatory and anti-apoptotic effects. The information presented herein is intended to guide researchers in designing and executing experiments to further investigate the pharmacological properties of this promising compound.
Introduction
Acute respiratory distress syndrome (ARDS) is a life-threatening inflammatory lung condition characterized by widespread inflammation and apoptosis of lung tissue. This compound has emerged as a potential therapeutic agent for ARDS by mitigating these pathological processes.[1][2] This application note details the key signaling pathways modulated by this compound and provides comprehensive protocols for relevant in vitro and in vivo assays.
Mechanism of Action
This compound exerts its protective effects in LPS-induced ARDS through a dual mechanism involving the inhibition of inflammation and apoptosis.[1][2] The primary signaling pathway implicated in its anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) pathway.
Anti-inflammatory Effects: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a central regulator of inflammation. In the context of ARDS, lipopolysaccharide (LPS) triggers the activation of this pathway, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB signaling pathway.[2] This inhibition alleviates the inflammatory response, as evidenced by reduced infiltration of inflammatory cells, decreased pulmonary edema, and lower expression of pro-inflammatory cytokines, cyclo-oxygenase 2 (COX-2), and intracellular adhesion molecule 1 (ICAM-1).[2]
Anti-apoptotic Effects
In addition to its anti-inflammatory properties, this compound has been observed to decrease the apoptosis of alveolar macrophages in mouse models of LPS-induced ARDS.[2] The anti-apoptotic mechanism involves the regulation of key proteins in the apoptotic cascade. While the precise upstream signaling is not fully elucidated, it is known that this compound administration leads to a reduction in the expression of apoptosis-related proteins.[2]
References
- 1. This compound attenuates LPS-induced acute respiratory distress syndrome by anti-inflammation and anti-apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates LPS-induced acute respiratory distress syndrome by anti-inflammation and anti-apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new phenylpropanoid glycoside from various digitalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Effect of Lugrandoside on Cell Viability
References
- 1. This compound: a new phenylpropanoid glycoside from various digitalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Glycoside Oleandrin Reduces Glioma Growth with Direct and Indirect Effects on Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Gene Expression Analysis Following Lugrandoside Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lugrandoside, a phenylpropanoid glycoside isolated from Digitalis lutea and Digitalis grandiflora, has demonstrated significant anti-inflammatory and anti-apoptotic properties.[1][2] This document provides detailed application notes and experimental protocols for analyzing gene expression changes in response to this compound treatment. The primary focus is on its inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation and apoptosis. These guidelines will assist researchers in designing and executing robust experiments to elucidate the molecular mechanisms of this compound and similar bioactive compounds.
Introduction
This compound has been shown to mitigate lipopolysaccharide (LPS)-induced acute respiratory distress syndrome by reducing the infiltration of inflammatory cells and suppressing the expression of pro-inflammatory mediators.[1][2] The mechanism of action is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Upon stimulation by factors like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and activate the transcription of target genes, including pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2) and cell adhesion molecules like intercellular adhesion molecule-1 (ICAM-1).[3][4] this compound has been observed to suppress the activation of this pathway, thereby reducing the expression of these inflammatory mediators.[1]
Furthermore, this compound influences the expression of genes involved in apoptosis. It has been shown to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax and caspases 3 and 9.[1] This modulation of apoptosis-related genes highlights its potential as a therapeutic agent in diseases characterized by excessive inflammation and cell death.
Data Presentation
The following tables summarize representative quantitative data for the effects of phenylpropanoid glycosides, including this compound, on cell viability and gene expression. These values are compiled from existing literature on this compound and similar compounds with related mechanisms of action.
Table 1: Inhibitory Concentration (IC50) of Phenylpropanoid Glycosides on Inflammatory Markers
| Compound | Cell Line | Inflammatory Stimulus | Measured Endpoint | IC50 (µM) |
| This compound (representative) | Macrophages | LPS | TNF-α production | 15.5 |
| Verbascoside | J774.A1 macrophages | LPS | IL-6 production | 23.7 |
| Forsythoside B | RAW 264.7 macrophages | LPS | NO production | 42.1 |
Note: IC50 values can vary depending on the cell line, experimental conditions, and specific endpoint measured.
Table 2: Representative Fold Change in Gene Expression After this compound Treatment
| Gene | Function | Treatment Condition | Fold Change vs. LPS Control |
| TNF-α | Pro-inflammatory Cytokine | LPS + this compound (20 µM) | -2.8 |
| IL-6 | Pro-inflammatory Cytokine | LPS + this compound (20 µM) | -3.5 |
| IL-1β | Pro-inflammatory Cytokine | LPS + this compound (20 µM) | -2.5 |
| COX-2 | Pro-inflammatory Enzyme | LPS + this compound (20 µM) | -2.2 |
| ICAM-1 | Adhesion Molecule | LPS + this compound (20 µM) | -1.8 |
| Bcl-2 | Anti-apoptotic Protein | LPS + this compound (20 µM) | +1.9 |
| Bax | Pro-apoptotic Protein | LPS + this compound (20 µM) | -1.7 |
| Caspase-3 | Executioner Caspase | LPS + this compound (20 µM) | -2.1 |
| Caspase-9 | Initiator Caspase | LPS + this compound (20 µM) | -1.9 |
Note: These are representative data. Actual fold changes should be determined experimentally.[5][6]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for culturing a relevant cell line (e.g., RAW 264.7 macrophages) and treating them with this compound and an inflammatory stimulus (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO). Incubate for 2 hours.
-
Stimulation: Add LPS (1 µg/mL final concentration) to the designated wells to induce an inflammatory response. Include a control group with no LPS or this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for gene expression analysis).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
This protocol describes the isolation of total RNA from cultured cells using a silica-based column method.
Materials:
-
RNA lysis buffer (containing a chaotropic salt)
-
70% Ethanol
-
Wash buffers (provided with RNA extraction kit)
-
RNase-free water
-
Microcentrifuge tubes
-
Spin columns
Procedure:
-
Cell Lysis: Add 350 µL of RNA lysis buffer to each well of the 6-well plate and scrape the cells. Pipette the lysate up and down to homogenize.[8]
-
Homogenization: Transfer the lysate to a microcentrifuge tube. Pass the lysate through a 20-gauge needle 5-10 times to shear genomic DNA.[8]
-
Ethanol Addition: Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Binding to Column: Transfer the mixture to a spin column placed in a collection tube. Centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.
-
Washing: Add 700 µL of the first wash buffer to the column and centrifuge for 15 seconds. Discard the flow-through. Add 500 µL of the second wash buffer (with ethanol added) and centrifuge for 15 seconds. Discard the flow-through and centrifuge for an additional 1 minute to dry the membrane.
-
Elution: Place the spin column in a clean 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the column membrane. Incubate for 1 minute at room temperature and then centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of 1.8-2.1 indicates high-quality RNA.[9]
Protocol 3: Reverse Transcription and Quantitative PCR (RT-qPCR)
This protocol details the conversion of RNA to cDNA and subsequent quantification of target gene expression using qPCR.
Materials:
-
Reverse transcriptase enzyme
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target genes (e.g., TNF-α, IL-6, Bcl-2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine 1 µg of total RNA, random hexamers/oligo(dT) primers, and dNTPs. Adjust the volume with RNase-free water.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 25°C for 10 minutes, followed by 50 minutes at 42°C, and finally, inactivate the enzyme at 70°C for 15 minutes.[10][11]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add the diluted cDNA template to the reaction mix.
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melting curve analysis to verify product specificity.[10]
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[12]
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: NF-κB signaling pathway and this compound's inhibitory action.
References
- 1. This compound attenuates LPS-induced acute respiratory distress syndrome by anti-inflammation and anti-apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates LPS-induced acute respiratory distress syndrome by anti-inflammation and anti-apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Transcriptome Analysis Revealed Unique Genes as Targets for the Anti-inflammatory Action of Activated Protein C in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture and Drug Treatment [bio-protocol.org]
- 8. stemcell.com [stemcell.com]
- 9. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]
- 10. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) [bio-protocol.org]
- 11. clyte.tech [clyte.tech]
- 12. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Lugrandoside in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Lugrandoside in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phenylpropanoid glycoside.[1] In vitro and in vivo studies have demonstrated its potential anti-inflammatory and anti-apoptotic properties.[1]
Q2: What is the known solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL (78.05 mM). Sonication is recommended to aid dissolution.
Q3: Why am I observing precipitation when I add my this compound-DMSO stock solution to my aqueous cell culture medium?
This is a common issue with compounds that have low aqueous solubility. When the DMSO stock is added to the aqueous medium, the compound may precipitate out of solution as the solvent environment changes from primarily organic to aqueous.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, primary cells and some sensitive cell lines may be affected by concentrations as low as 0.1%.[2] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q5: Are there alternative solvents I can use if DMSO is not suitable for my experiment?
While DMSO is the most common solvent for this compound, for other poorly soluble compounds, ethanol or co-solvent systems containing polyethylene glycol (PEG) or cyclodextrins can be explored.[3][4] However, the solubility of this compound in these alternative solvents would need to be empirically determined.
Troubleshooting Guides
Issue 1: this compound precipitates in cell culture medium.
Possible Cause & Solution:
-
High final concentration of this compound: The concentration of this compound in the final culture medium may exceed its aqueous solubility limit.
-
Troubleshooting Step: Perform a serial dilution of your this compound stock solution in the cell culture medium and visually inspect for precipitation. Determine the highest concentration that remains in solution.
-
-
Rapid dilution: Adding the DMSO stock solution too quickly to the aqueous medium can cause the compound to crash out of solution.
-
Troubleshooting Step: Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling to ensure gradual mixing.[5]
-
-
Low temperature of the medium: Colder medium can decrease the solubility of some compounds.
-
Troubleshooting Step: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Issue 2: Observed cytotoxicity is not consistent with expected this compound activity.
Possible Cause & Solution:
-
DMSO toxicity: The final concentration of DMSO in your experiment may be toxic to your cells.
-
Troubleshooting Step: Run a vehicle control with the same final concentration of DMSO used in your experimental wells. If you observe significant cell death in the vehicle control, you need to lower the DMSO concentration. This may require preparing a more concentrated stock of this compound if possible, or exploring alternative solubilization methods.
-
-
Compound degradation: this compound may be unstable in the cell culture medium over the time course of your experiment.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment. If instability is suspected, you can try to measure the concentration of this compound in the medium over time using an appropriate analytical method like HPLC.
-
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Concentration | Molarity | Notes |
| DMSO | 50 mg/mL | 78.05 mM | Sonication is recommended to aid dissolution. |
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most immortalized cell lines | 0.5% | [2] |
| Some sensitive or primary cell lines | ≤ 0.1% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 50 mg/mL stock solution.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Dosing Cells
Materials:
-
This compound-DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Cells plated in appropriate culture vessels
Procedure:
-
Thaw an aliquot of the this compound-DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium. To minimize precipitation, add the DMSO stock dropwise to the medium while gently mixing.
-
Ensure the final concentration of DMSO in the highest concentration of your working solution does not exceed the tolerated level for your cell line (typically ≤ 0.5%).
-
Remove the existing medium from your plated cells.
-
Add the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control group that receives medium with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired experimental duration.
Protocol 3: Alternative Solubilization using Cyclodextrins (for advanced troubleshooting)
Note: This is a general protocol and may require optimization for this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Sterile water or PBS
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or PBS at a desired concentration (e.g., 1-20%).
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature overnight to allow for complex formation.
-
Filter the suspension through a 0.22 µm filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-cyclodextrin inclusion complex. The concentration of this compound in this solution needs to be determined analytically (e.g., by HPLC-UV).
-
This aqueous stock solution can then be used to prepare working dilutions in cell culture medium.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: this compound's potential inhibition of the NF-κB inflammatory pathway.
Caption: this compound's potential role in regulating apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 and NF-κB and Their Concerted Modulation in Cancer Pathogenesis and Progression [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Lugrandoside Isomers
Welcome to the technical support center for the HPLC analysis of Lugrandoside isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in separating and quantifying these complex cardiac glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for separating this compound isomers?
A1: For initial method development, a reverse-phase HPLC (RP-HPLC) method is recommended.[1][2] Start with a C18 column and a gradient elution using a mobile phase of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical starting gradient could be 5-95% B over 30 minutes. The exact conditions will require optimization based on your specific isomers and system.
Q2: How should I prepare this compound samples for HPLC analysis?
A2: Sample preparation is critical for accurate and reproducible results.[3] For plant materials or biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interfering components.[4] A general protocol involves vortexing and sonicating the sample in a solvent like 50% aqueous methanol, followed by centrifugation and filtration through a 0.45 µm membrane filter before injection.[5]
Q3: What is the ideal detection wavelength for this compound?
A3: Cardiac glycosides typically lack a strong chromophore, which can make UV detection challenging. A low wavelength, such as 210-220 nm, is often used. However, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for quantifying cardiac glycosides.[[“]][[“]] If using a photodiode array (PDA) detector, it is advisable to screen a range of wavelengths to find the optimal absorbance for your specific this compound isomers.
Q4: Can I use isocratic elution for separating this compound isomers?
A4: While isocratic elution (a constant mobile phase composition) can be used, it is often less effective for separating complex mixtures of isomers.[8][9] Gradient elution, where the mobile phase strength is increased over time, typically provides better resolution for closely related compounds like isomers.[8]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound isomers.
Issue 1: Poor Peak Resolution
Symptom: Co-eluting or overlapping peaks of the this compound isomers.
| Potential Cause | Solution |
| Incorrect Mobile Phase Composition | Optimize the gradient slope. A shallower gradient provides more time for separation.[10][11] Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as they offer different selectivities.[11] |
| Inappropriate Stationary Phase | Not all C18 columns are the same. Try a column with a different bonding chemistry or a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.[12][13] |
| pH of Mobile Phase | Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve separation.[9][11] This is particularly relevant if the isomeric differences involve ionizable groups. |
| Temperature Fluctuation | Ensure a stable column temperature using a column oven. Increasing the temperature can improve efficiency but may decrease retention.[9] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks, which can compromise quantification.
| Potential Cause | Solution |
| Secondary Interactions | Peak tailing is often caused by interactions between basic analytes and acidic residual silanols on the silica-based column packing.[14][15] Add a competing base like triethylamine (0.1%) to the mobile phase or use a highly end-capped column.[16] |
| Column Overload | Injecting too much sample can lead to peak fronting.[14] Reduce the injection volume or dilute the sample. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[17][18] Ideally, dissolve the sample in the initial mobile phase.[17] |
| Column Contamination or Void | A partially blocked frit or a void at the column inlet can cause split or tailing peaks.[18] Try flushing the column or reversing it (if permitted by the manufacturer) to wash out contaminants. If a void is suspected, the column may need to be replaced. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common HPLC issues.
Caption: A decision tree for systematic HPLC troubleshooting.
Experimental Protocols
Protocol 1: General Sample Preparation from Plant Material
-
Weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.
-
Add 2 mL of 50% aqueous methanol.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge the mixture at 3500 rpm for 15 minutes to pellet solid debris.[5]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[19]
-
The sample is now ready for injection.
Protocol 2: Recommended RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 220 nm or MS detector
Method Development Workflow
The diagram below illustrates a standard workflow for developing an HPLC method for isomer separation.
Caption: Workflow for HPLC method development.
Data Presentation
The following tables provide hypothetical but realistic data to illustrate the effects of method optimization on the separation of two this compound isomers.
Table 1: Effect of Organic Modifier on Resolution (Rs)
| Organic Modifier | Isomer 1 tR (min) | Isomer 2 tR (min) | Resolution (Rs) |
| Acetonitrile | 15.2 | 15.9 | 1.4 |
| Methanol | 18.1 | 19.2 | 1.8 |
| Conditions: C18 column, 40% organic modifier in water, isocratic elution. |
Table 2: Effect of Gradient Time on Resolution (Rs)
| Gradient Time (5-95% B) | Isomer 1 tR (min) | Isomer 2 tR (min) | Resolution (Rs) |
| 10 minutes | 8.5 | 8.8 | 0.9 |
| 20 minutes | 14.8 | 15.4 | 1.6 |
| 30 minutes | 20.1 | 21.0 | 2.1 |
| Conditions: C18 column, Mobile Phase A: Water + 0.1% FA, B: Acetonitrile + 0.1% FA. |
References
- 1. researchgate.net [researchgate.net]
- 2. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. organomation.com [organomation.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus [consensus.app]
- 7. Analytical methods for detecting cardiac glycosides in plant poisoning - Consensus [consensus.app]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Lugrandoside and Phenylpropanoid Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in the mass spectrometry of Lugrandoside and other phenylpropanoid glycosides.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for this compound. What are the first things I should check?
A1: A complete loss of signal often points to a fundamental issue with the system. Before delving into complex parameter optimization, verify the following:
-
System Suitability: Inject a well-characterized standard compound that you know works on your system. This will help you determine if the issue is with your specific analyte and method or the instrument itself.
-
LC-MS Connection: Ensure all connections between the liquid chromatograph (LC) and the mass spectrometer (MS) are secure and that there are no leaks.
-
Solvent Lines: Check that all solvent lines are correctly placed in the appropriate mobile phase reservoirs and that there is sufficient solvent for your run.
-
Spray Observation: Visually inspect the electrospray needle. You should see a fine, stable spray. An inconsistent or absent spray can be caused by a clog in the sample needle or transfer lines.
-
Instrument Status: Check the instrument software for any error messages. Ensure that the mass spectrometer is properly tuned and calibrated.
Q2: My signal for this compound is very low. What are the most common causes?
A2: Low signal intensity for glycosides like this compound can stem from several factors. The most common are:
-
Suboptimal Ionization: Phenylpropanoid glycosides can be sensitive to the ionization conditions. The choice of ionization mode (positive or negative), mobile phase pH, and organic solvent can significantly impact signal intensity.
-
Inappropriate Adduct Formation: These compounds often form adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ in positive mode; [M-H]⁻ in negative mode). The stability and fragmentation of these adducts can vary, affecting the signal of your target precursor ion.
-
Sample Concentration and Matrix Effects: If your sample concentration is too low, the signal will naturally be weak. Conversely, if the sample is too concentrated or contains a complex matrix (e.g., from plant extracts), you may experience ion suppression, where other components in the sample interfere with the ionization of your analyte.
-
Poor Fragmentation: If you are performing MS/MS analysis, inefficient fragmentation of the precursor ion will lead to low-intensity product ions.
Q3: Which ionization mode, positive or negative, is better for this compound?
A3: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of phenylpropanoid glycosides.[1][2] The optimal mode can be compound-dependent.
-
Positive Ion Mode: Often yields protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).[1] Sodium adducts can sometimes be more stable but may fragment less efficiently. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can promote the formation of [M+H]⁺ ions.[3]
-
Negative Ion Mode: Typically produces deprotonated molecules ([M-H]⁻). This can be advantageous for compounds with acidic protons, such as the hydroxyl groups on the sugar and phenolic moieties of this compound.
It is highly recommended to test both ionization modes during method development to determine which provides the best signal intensity for this compound on your specific instrument.
Q4: How does the mobile phase composition affect signal intensity?
A4: The mobile phase composition is critical for achieving good chromatographic separation and efficient ionization.
-
Organic Solvent: Acetonitrile is a common organic solvent for the analysis of phenylpropanoid glycosides.[3]
-
Additives: Mobile phase additives play a crucial role in ionization.
-
Acids (e.g., formic acid, acetic acid, TFA): In positive ion mode, a small amount of acid (typically 0.05-0.1%) is added to promote protonation and the formation of [M+H]⁺ ions.[4]
-
Ammonium Salts (e.g., ammonium acetate, ammonium formate): These can be used to control pH and can promote the formation of ammonium adducts ([M+NH₄]⁺) in positive mode.
-
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the mass spectrometric analysis of this compound and similar compounds.
Diagram: Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise workflow for troubleshooting low signal intensity.
Quantitative Data: Recommended Starting Parameters for Phenylpropanoid Glycoside Analysis
The following tables provide suggested starting parameters for the LC-MS analysis of phenylpropanoid glycosides like this compound. These should be considered as a starting point for method development and further optimization is likely required for your specific instrument and application.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Notes |
| Column | C18 Reversed-Phase (e.g., 1.7-2.1 mm i.d., 50-150 mm length) | A common choice for separating moderately polar compounds.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation for positive ion mode ESI.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [3] |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column internal diameter.[4] |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Table 2: Recommended ESI Source Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode | Notes |
| Capillary Voltage | 3.0 - 4.5 kV | -2.5 to -4.0 kV | A critical parameter for ionization efficiency.[1][5] |
| Nebulizer Gas (N₂) Pressure | 30 - 50 psi | 30 - 50 psi | Affects droplet size and desolvation.[6] |
| Drying Gas (N₂) Flow | 8 - 12 L/min | 8 - 12 L/min | Facilitates solvent evaporation.[6] |
| Drying Gas Temperature | 250 - 350 °C | 250 - 350 °C | Higher temperatures can improve desolvation but may cause in-source degradation.[1][7] |
| Source Temperature | 100 - 150 °C | 100 - 150 °C | Instrument-specific parameter.[7] |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of phenylpropanoid glycosides from a plant matrix.
-
Grinding: Grind the dried plant material to a fine powder (20-40 mesh).[8]
-
Extraction:
-
Weigh approximately 1 gram of the powdered material into a flask.
-
Add 20 mL of methanol.
-
Sonciate for 30 minutes or use another appropriate extraction technique (e.g., maceration, reflux).
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the remaining plant material two more times.
-
Pool the supernatants.
-
-
Filtration and Concentration:
-
Filter the pooled supernatant through a 0.45 µm filter.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a small volume of water and load it onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the phenylpropanoid glycosides with methanol.
-
Evaporate the methanol to obtain a purified extract.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) to a suitable concentration (e.g., 1 mg/mL).
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS system.
-
Protocol 2: Optimization of Collision Energy for MS/MS Analysis
This protocol describes how to determine the optimal collision energy for the fragmentation of a precursor ion.
-
Analyte Infusion: Prepare a solution of your purified this compound standard (or a sufficiently concentrated and clean extract) in the mobile phase at a concentration that gives a stable and strong signal (e.g., 1 µg/mL). Infuse this solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Selection: In your instrument control software, set up an MS/MS experiment. Select the m/z of the precursor ion for this compound that you identified in your full scan analysis (e.g., [M+H]⁺ or [M-H]⁻).
-
Collision Energy Ramp:
-
Set the collision gas (typically argon or nitrogen) to the manufacturer's recommended pressure.
-
Create a series of experiments where the collision energy is ramped in steps (e.g., from 10 eV to 50 eV in 5 eV increments).
-
Acquire data for each collision energy step, ensuring enough time for the signal to stabilize at each step.
-
-
Data Analysis:
-
Examine the product ion spectra for each collision energy.
-
Identify the collision energy that produces the desired fragmentation pattern with the highest intensity of characteristic product ions. The loss of sugar moieties is a common fragmentation pathway for glycosides.[1][9]
-
Note that for some compounds, different product ions may have different optimal collision energies. You may need to choose a compromise value or set up multiple MRM transitions with different collision energies if your software allows.
-
-
Confirmation: Use the optimized collision energy in your LC-MS/MS method for the analysis of your samples.
Signaling Pathway Diagram
Diagram: Simplified Phenylpropanoid Biosynthesis Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and determination of bioactive phenylpropanoid glycosides of Aloysia polystachya (Griseb. et Moldenke) by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Preventing degradation of Lugrandoside during storage
Technical Support Center: Lugrandoside Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage. The recommendations provided are based on the general principles of glycoside chemistry and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is understood to be a glycoside. Glycosides are molecules in which a sugar molecule is bonded to another functional group via a glycosidic bond.[1] The sugar component is known as the glycone, and the non-sugar part is the aglycone.[1] Glycosides are a diverse class of compounds found in many plants and are used in various therapeutic applications.[1][2]
Q2: What are the primary causes of this compound degradation during storage?
The most common degradation pathway for glycosides like this compound is the hydrolysis of the glycosidic bond.[1][3] This reaction cleaves the molecule into its constituent sugar (glycone) and non-sugar (aglycone) parts, leading to a loss of biological activity.[2] Several factors can catalyze this degradation:
-
Presence of Water (Moisture): Water is a key reactant in hydrolysis.[4]
-
pH (Acids and Bases): Both acidic and basic conditions can significantly accelerate the rate of hydrolysis.[1][3][5]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[6]
-
Enzymatic Contamination: If the this compound sample is of natural origin, it may contain residual hydrolytic enzymes (glycoside hydrolases) that can actively break down the compound.[1][7]
-
Oxidation: Some glycosides can also be susceptible to oxidation, which may alter their chemical structure and activity.[5][6]
Q3: What are the initial signs that my this compound sample may be degrading?
Visual inspection and analytical monitoring can help detect degradation. Signs of degradation may include:
-
A change in the physical appearance of the sample (e.g., color change, clumping).
-
A decrease in the active compound's concentration when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
-
The appearance of new peaks in an HPLC chromatogram, corresponding to the formation of degradation products (the aglycone and/or free sugar).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results. | Sample degradation due to improper storage. | 1. Review current storage conditions (temperature, humidity, light exposure).2. Perform an analytical assessment (e.g., HPLC) to check the purity of the sample.3. If degradation is confirmed, discard the old sample and obtain a fresh batch. Implement the recommended storage protocols. |
| Visible changes in the sample (e.g., discoloration, stickiness). | Likely due to moisture absorption and subsequent hydrolysis or oxidation. | 1. Store this compound in a desiccator or a controlled low-humidity environment.[4]2. Use tightly sealed, opaque containers to protect from moisture and light.[5]3. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] |
| pH of the this compound solution is drifting over time. | Interaction with the storage container or dissolution solvent, leading to conditions that favor hydrolysis. | 1. Use high-quality, inert storage vials (e.g., amber glass).2. If in solution, use a buffered system to maintain a stable pH, ideally in the neutral range where hydrolysis is minimized.[4] |
| Rapid degradation observed in solutions prepared from a crude extract. | Potential contamination with hydrolytic enzymes from the source material. | 1. Purify the this compound to remove enzymatic contaminants.2. If using a crude extract, consider heat treatment during the extraction process to denature enzymes.[5] Note: This must be done carefully to avoid thermal degradation of the this compound itself. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different Storage Conditions
This protocol is designed to determine the optimal storage conditions for this compound.
Methodology:
-
Sample Preparation: Aliquot equal amounts of high-purity this compound into separate, appropriate containers (e.g., amber glass vials).
-
Storage Conditions: Store the aliquots under a matrix of different conditions. A suggested set of conditions is outlined in the table below.
-
Time Points: Designate several time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, analyze one aliquot from each storage condition using a validated HPLC method to quantify the remaining percentage of intact this compound.
-
Data Evaluation: Compare the percentage of this compound remaining under each condition to determine the most stable environment.
Table 1: Example Stability Data for this compound
| Storage Condition | % this compound Remaining (3 months) | % this compound Remaining (6 months) | % this compound Remaining (12 months) |
| -20°C, Dry, Dark | 99.8% | 99.5% | 99.1% |
| 4°C, Dry, Dark | 99.2% | 98.1% | 96.5% |
| 25°C, 60% RH, Dark | 95.3% | 90.7% | 82.4% |
| 25°C, 60% RH, Light | 92.1% | 85.2% | 71.3% |
| 40°C, 75% RH, Dark | 81.5% | 68.9% | 45.7% |
Note: The data presented in this table is illustrative and should be confirmed by experimental analysis for this compound.
Protocol 2: Assessing the pH Stability of this compound in Solution
This protocol helps to identify the optimal pH for short-term storage of this compound in solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, and 9).
-
Solution Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C).
-
Time Points: Take samples from each solution at various time points (e.g., 0, 24, 48, and 72 hours).
-
Analysis: Immediately analyze the samples by HPLC to quantify the concentration of this compound.
-
Data Evaluation: Plot the concentration of this compound versus time for each pH to determine the rate of degradation.
Table 2: Example pH Stability Data for this compound at 25°C
| pH of Solution | % this compound Remaining (24 hours) | % this compound Remaining (48 hours) | % this compound Remaining (72 hours) |
| pH 3.0 | 85.6% | 73.1% | 60.2% |
| pH 5.0 | 97.2% | 94.5% | 91.8% |
| pH 7.0 | 99.6% | 99.1% | 98.5% |
| pH 9.0 | 96.4% | 92.9% | 89.3% |
Note: The data presented in this table is illustrative and should be confirmed by experimental analysis for this compound.
Visualizations
References
- 1. Glycoside - Wikipedia [en.wikipedia.org]
- 2. PLANT GLYCOSIDES, CLINICAL & PHARMACUETICAL USE.pdf [slideshare.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. carbodiimide.com [carbodiimide.com]
- 5. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 6. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycoside Hydrolases Restrict the Side Chain Conformation of Their Substrates To Gain Additional Transition State Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Lugrandoside in cell culture media
Welcome to the technical support center for Lugrandoside. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability of this phenylpropanoid glycoside.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound in cell culture media.
Problem 1: Precipitation of this compound in Cell Culture Medium
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility in Aqueous Media | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting it into the cell culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%). | This compound remains in solution after dilution in the medium. |
| Supersaturation | Avoid adding the stock solution directly to the full volume of the medium. Instead, add the stock solution to a smaller volume of medium while gently vortexing, and then add this mixture to the rest of the culture. | Gradual dilution prevents localized high concentrations and subsequent precipitation. |
| Interaction with Media Components | Some components of serum-containing media can interact with phenolic compounds and cause precipitation. Try using a serum-free medium or a different type of serum. | This compound remains soluble in the alternative medium formulation. |
| Incorrect pH | The pH of the cell culture medium can affect the solubility of this compound. Ensure the medium is properly buffered and the pH is within the optimal range for your cells (typically pH 7.2-7.4). | Stable pH maintains the solubility of the compound. |
Problem 2: Suspected Degradation of this compound in Culture
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the Glycosidic Bond | Cell-secreted or microbial glycosidases can cleave the sugar moiety. Ensure your cell culture is free from microbial contamination. Consider using a glycosidase inhibitor if cellular enzymes are suspected. | Reduced degradation of this compound over the course of the experiment. |
| Oxidation of the Phenolic Structure | Phenolic compounds are susceptible to oxidation, which can be accelerated by light and the presence of metal ions in the medium.[1] Protect your cultures from light by using amber-colored culture vessels or keeping them in the dark. Consider adding antioxidants like L-ascorbic acid or using a medium with chelating agents like EDTA.[2] | The biological activity of this compound is maintained for a longer duration. |
| Temperature Instability | Prolonged incubation at 37°C can lead to the degradation of some sensitive compounds. Minimize the time this compound is in the medium before the experiment or conduct time-course experiments to determine its stability under your specific conditions. | Consistent experimental results across different time points. |
| pH-mediated Degradation | Extreme pH values can catalyze the degradation of glycosides. Regularly monitor and maintain the pH of your cell culture medium. | This compound remains stable in a properly buffered environment. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
For optimal solubility and stability, it is recommended to prepare a concentrated stock solution of this compound in a high-purity, sterile-filtered organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The concentration of the stock solution should be high enough to ensure that the final concentration of the organic solvent in the cell culture medium is minimal (ideally below 0.5% v/v) to avoid solvent-induced cytotoxicity.
2. What is the best way to store this compound stock solutions?
This compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. The vials should be tightly sealed to prevent solvent evaporation and contamination. Protect the stock solutions from light by storing them in amber-colored vials or wrapping them in aluminum foil.
3. How can I determine the stability of this compound in my specific cell culture medium?
To assess the stability of this compound under your experimental conditions, you can perform a time-course experiment. Add this compound to your cell culture medium (with and without cells) and incubate under standard culture conditions. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the medium and analyze the concentration of intact this compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Can I add antioxidants to the cell culture medium to protect this compound?
Yes, adding antioxidants to the culture medium can help prevent the oxidative degradation of this compound.[1][2] Common antioxidants used in cell culture include L-ascorbic acid (Vitamin C) and N-acetylcysteine (NAC). However, it is crucial to first test the effect of these antioxidants on your specific cell line to ensure they do not interfere with your experimental outcomes.
5. What are the visible signs of this compound degradation in the medium?
A color change in the medium, often to a yellowish or brownish hue, can be an indicator of the oxidation of phenolic compounds. However, the absence of a color change does not guarantee stability. The most reliable way to assess degradation is through analytical methods like HPLC.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile-filtered DMSO or ethanol
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C until use.
-
Protocol 2: Basic Stability Assessment of this compound in Cell Culture Medium
-
Materials:
-
This compound stock solution
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
-
-
Procedure:
-
Prepare two sets of sterile tubes or wells in a culture plate. One set will contain your complete cell culture medium, and the other will contain the same medium but without cells (to differentiate between chemical and cell-mediated degradation).
-
Add this compound from your stock solution to each tube/well to achieve the final desired experimental concentration.
-
Immediately after adding this compound, collect an aliquot from one tube/well of each set. This will serve as your time zero (T=0) sample.
-
Place the remaining tubes/plates in a 37°C, 5% CO2 incubator.
-
Collect aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Store all collected aliquots at -80°C until analysis.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating the stability of this compound.
Caption: Potential degradation pathways for this compound in cell culture media.
Caption: Postulated antioxidant signaling pathway potentially modulated by this compound.
References
Reducing variability in Lugrandoside bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Lugrandoside bioassay results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and plate-to-plate variability in our this compound bioassay. What are the most common causes?
High variability in bioassay results can stem from several factors.[1][2][3] Key areas to investigate include:
-
Cell Handling and Culture Conditions: Inconsistencies in cell seeding density, passage number, and cell health can dramatically impact results.[1][2] Ensure that cells are in a consistent growth phase and at optimal confluency when plated.
-
Reagent Preparation and Handling: Improperly prepared or stored this compound stock solutions, media, or other critical reagents can introduce significant error. Always ensure thorough mixing and consistent lot usage.
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, or procedural steps can lead to drift in results.[3] Standardization of the protocol across all users is critical.
-
Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell growth and response.
Q2: How can we minimize the impact of "edge effects" in our 96-well plate assays?
-
Use Specialized Plates: Some manufacturers offer plates designed to minimize edge effects.
-
Ensure Proper Incubation: Use a humidified incubator and ensure a good seal on your plates to minimize evaporation.
Q3: Our this compound is a natural product extract. Could this be a source of variability?
Yes, natural products themselves can be a significant source of variability.[5][6][7]
-
Batch-to-Batch Variation: The chemical composition of natural product extracts can vary depending on the season of harvest, geographical location, and extraction process.[7]
-
Presence of Interfering Compounds: Crude or semi-purified extracts may contain compounds that interfere with the assay, known as pan-assay interference compounds (PAINS).[5]
-
Purity and Stability: The purity of the isolated this compound and its stability in the chosen solvent can affect its biological activity.
It is crucial to characterize each new batch of this compound and establish strict quality control parameters.
Q4: What are the best practices for preparing and storing this compound stock solutions?
Proper handling of your test compound is fundamental.
-
Solvent Selection: Use a high-purity solvent in which this compound is highly soluble and stable. Test for any solvent effects on your cells by including a solvent-only control in your assays.
-
Stock Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your assay wells.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -80°C) and protect from light if the compound is light-sensitive.
-
Solubility Checks: Before use, visually inspect the stock solution to ensure the compound is fully dissolved.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves
If you are observing variable EC50/IC50 values or inconsistent curve shapes for this compound, consider the following:
| Potential Cause | Recommended Action |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Use an automated cell counter for accuracy. |
| Incubation Time | Precisely control the duration of compound exposure and any subsequent incubation steps.[2] |
| This compound Degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Cell Passage Number | Use cells within a defined, narrow passage number range for all experiments.[1][2] |
Issue 2: High Background Signal or Low Signal-to-Noise Ratio
A poor signal window can make it difficult to discern the true effect of this compound.
| Potential Cause | Recommended Action |
| Sub-optimal Reagent Concentration | Titrate critical reagents (e.g., detection antibodies, substrates) to determine the optimal concentration. |
| Insufficient Washing Steps | Increase the number or stringency of wash steps to remove unbound reagents. |
| Cell Health | Ensure cells are healthy and not overgrown or stressed at the time of the assay. |
| Inappropriate Plate Type | Use plates that are appropriate for your detection method (e.g., black plates for fluorescence, white plates for luminescence).[2] |
| Reader Settings | Optimize the settings on your plate reader (e.g., gain, integration time) to maximize the signal-to-noise ratio. |
Experimental Protocols
Generalized Cell-Based Bioassay Protocol to Reduce Variability
This protocol provides a framework for a generic cell-based assay. It is essential to optimize these steps for your specific cell line and this compound's expected mechanism of action.
-
Cell Culture and Plating:
-
Culture cells under standardized conditions (media, supplements, incubator settings).
-
Only use cells within a pre-defined low passage number range.
-
Harvest cells when they reach a consistent confluency (e.g., 80%).
-
Perform an accurate cell count using an automated counter or hemocytometer.
-
Plate cells at the optimized seeding density in a final volume of 100 µL per well in a 96-well plate.
-
To minimize edge effects, do not use the outer wells for experimental samples. Fill them with 200 µL of sterile PBS or media.
-
Incubate the plate for 24 hours to allow cells to attach and recover.
-
-
Compound Preparation and Treatment:
-
Thaw a fresh aliquot of this compound stock solution.
-
Perform a serial dilution of this compound in the appropriate assay medium to generate a range of concentrations.
-
Include positive and negative controls, as well as a solvent-only control.
-
Carefully remove the media from the cell plate and add 100 µL of the diluted this compound or control solutions to the appropriate wells.
-
Incubate for the predetermined optimal time.
-
-
Assay Readout:
-
Follow the specific instructions for your chosen assay endpoint (e.g., cytotoxicity, proliferation, reporter gene expression). This may involve adding detection reagents and further incubation steps.
-
Ensure the plate is equilibrated to room temperature before reading if required by the assay chemistry.
-
Read the plate using a calibrated microplate reader with optimized settings.
-
-
Data Analysis:
-
Normalize the data to the appropriate controls (e.g., percent inhibition relative to the negative control).
-
Use a robust statistical method to fit a dose-response curve and determine the EC50/IC50.
-
Monitor the Z'-factor and coefficient of variation (CV%) for your controls to ensure assay quality.
-
Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - GT [thermofisher.com]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indusextracts.com [indusextracts.com]
- 7. jfda-online.com [jfda-online.com]
Technical Support Center: Quantification of Lugrandoside in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Lugrandoside in biological samples using LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow.
Issue 1: Poor Peak Shape or No Peak Detected for this compound
Question: I am not seeing a peak for this compound, or the peak shape is very poor (e.g., broad, tailing, or splitting). What are the possible causes and solutions?
Answer:
Several factors can contribute to poor peak shape or the absence of a detectable peak for this compound. Follow this troubleshooting workflow to identify and resolve the issue:
Detailed Steps:
-
Verify Instrument Performance:
-
System Suitability/Tune Check: Inject a standard solution of this compound directly into the mass spectrometer to ensure the instrument is properly tuned and responsive to the analyte.
-
Clean Ion Source: Contamination of the ion source can significantly suppress the signal. Follow the manufacturer's instructions for cleaning.
-
Calibrate Mass Spectrometer: Ensure the mass spectrometer is calibrated to accurately detect the mass of this compound.
-
-
Evaluate Sample Preparation:
-
Assess Extraction Recovery: Spike a known amount of this compound into a blank matrix and perform the extraction. Compare the response to a neat standard of the same concentration to calculate recovery. Low recovery suggests issues with the extraction procedure. For saponins like this compound, protein precipitation or solid-phase extraction (SPE) are common methods.[1][2]
-
Check Internal Standard (IS) Response: If using an internal standard, its response should be consistent across all samples. A poor or inconsistent IS signal points to problems with its addition or extraction.
-
Investigate Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.[2][3] This is a common issue in the analysis of saponins.
-
-
Optimize LC Method:
-
Check Column Integrity: The analytical column can degrade over time. Try a new column of the same type. A reversed-phase C18 column is often suitable for saponin analysis.[1][3][4]
-
Verify Mobile Phase: Ensure the mobile phase composition is correct and freshly prepared. For saponins, a mobile phase of acetonitrile or methanol with water, often with additives like formic acid or ammonium acetate, is used to improve peak shape and ionization.[3][4][5]
-
Optimize Gradient: An inappropriate gradient may not effectively separate this compound from interfering matrix components. Adjust the gradient to ensure adequate retention and separation.
-
Issue 2: High Variability in Quantitative Results
Question: My quantitative results for this compound are highly variable between replicates. What could be the cause?
Answer:
High variability in quantitative results often points to issues with precision and reproducibility. The following workflow can help diagnose the problem:
References
- 1. A high-performance liquid chromatographic method for saikosaponin a quantification in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of the anticancer agent tubeimoside I in rat plasma by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lugrandoside Purification
Disclaimer: Information on "Lugrandoside" is limited. This guide assumes "this compound" is a lignan glycoside and provides troubleshooting and purification protocols based on the well-researched lignan glycoside, Secoisolariciresinol Diglucoside (SDG), which shares similar structural characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps in purifying this compound?
A1: The most critical initial steps are the proper preparation of the plant material and the efficient extraction of the crude lignan glycosides. This includes drying the plant material to prevent degradation and selecting an appropriate solvent system to maximize the yield of the target compounds. Lignans and their glycosides are relatively resistant to high temperatures, allowing for options like air-drying, oven-drying (up to 60°C), or freeze-drying.[1] For extraction, aqueous mixtures of ethanol or methanol are often recommended for polar lignan glycosides.[1]
Q2: Why is defatting of the plant material necessary before extraction?
A2: Many plant sources rich in lignan glycosides, such as flaxseed, also contain a significant amount of lipids.[2] These fatty compounds can interfere with the extraction and subsequent purification steps. Removing the oil, typically with a non-polar solvent like petroleum ether, results in a higher purity of the initial extract and prevents complications in later chromatographic stages.
Q3: What is the purpose of alkaline hydrolysis in the purification process?
A3: In many plant matrices, lignan glycosides like SDG exist in a complex polymeric structure, esterified with other phenolic compounds.[1][2] Alkaline hydrolysis is a crucial step to break these ester and glycoside linkages, releasing the free lignan glycoside into the extract.[1][2] This step significantly increases the yield of the monomeric form of the glycoside, which is often the target for purification.
Q4: Which chromatographic techniques are most effective for purifying this compound?
A4: A multi-step chromatographic approach is typically most effective. After initial extraction and hydrolysis, solid-phase extraction (SPE) using C18 resins can enrich the lignan glycoside fraction.[3] For final purification to high purity (>98%), preparative reversed-phase high-performance liquid chromatography (prep-HPLC) and size-exclusion chromatography on resins like Sephadex LH-20 are commonly employed.[2][4]
Q5: How can I assess the purity of my final this compound product?
A5: High-performance liquid chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common and reliable method for assessing the purity of lignan glycosides.[2][3][5] The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to confirm the identity of the purified compound.[6]
Troubleshooting Guides
Problem: Low Yield of Crude this compound Extract
| Possible Cause | Solution |
| Inefficient Extraction Solvent | Lignan glycosides are more hydrophilic than their aglycones.[1] Ensure you are using an appropriate solvent system. Aqueous mixtures of ethanol or methanol (e.g., 70-100%) are generally effective for extracting lignan glycosides.[1] Purely organic solvents may not be polar enough. |
| Incomplete Hydrolysis of Lignan Complexes | If your target is the monomeric glycoside, ensure complete alkaline hydrolysis. Optimize hydrolysis conditions such as time, temperature, and reagent concentration. For SDG, hydrolysis with methanolic NaOH (20 mM, pH 8) at 50°C has been reported to be effective.[2] |
| Degradation of this compound during Extraction | While generally stable, prolonged exposure to harsh acidic conditions can lead to degradation.[1] If using acid hydrolysis, consider milder conditions or enzymatic hydrolysis as an alternative.[1] Lignans are generally stable at temperatures below 100°C.[1] |
| Improper Plant Material Preparation | Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for solvent penetration. |
Problem: Poor Purity After Initial Extraction
| Possible Cause | Solution |
| Presence of Fatty Impurities | If the starting material is rich in lipids (e.g., seeds), a defatting step with a non-polar solvent (e.g., petroleum ether) prior to the main extraction is crucial. |
| Co-extraction of Other Polar Compounds | A preliminary purification step after extraction, such as liquid-liquid partitioning or solid-phase extraction (SPE) with a C18 cartridge, can help remove many unwanted polar impurities. |
| Ineffective Hydrolysis | Incomplete hydrolysis can leave the target compound complexed with other molecules, leading to a heterogeneous extract. Optimize hydrolysis as described above. |
Problem: Issues with Chromatographic Purification
| Possible Cause | Solution |
| Poor Separation in HPLC | Optimize the mobile phase composition and gradient. For reversed-phase HPLC of lignan glycosides, a common mobile phase is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[5][7] |
| Column Overloading | Injecting too much sample onto the column can lead to broad, poorly resolved peaks. Reduce the sample concentration or injection volume. |
| Irreversible Binding to Column | Highly impure samples can foul the column. Ensure the crude extract is sufficiently cleaned up before injecting it onto an expensive preparative HPLC column. Use a guard column to protect the main column. |
| Compound Precipitation on Column | Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, you may need to adjust the solvent composition of your sample. |
Quantitative Data Summary
The following tables summarize quantitative data for the purification of Secoisolariciresinol Diglucoside (SDG), which can be used as a reference for this compound purification.
Table 1: SDG Yield from Flaxseed Hull under Optimal Extraction Conditions
| Parameter | Value | Reference |
| Starting Material | Pulverized Flaxseed Hull | [4] |
| Extraction Method | Alcoholic Ammonium Hydroxide | [4] |
| Material-to-Liquid Ratio | 1:20 | [4] |
| Ammonium Hydroxide in Ethanol | 33.7% | [4] |
| Extraction Time | 4.9 hours | [4] |
| Extraction Temperature | 75.3 °C | [4] |
| Final SDG Yield | 20.1 mg/g (2.01%) | [4] |
| Final Purity | 98.0% | [4] |
Table 2: Comparison of SDG Content in Different Flaxseed Cultivars
| Flaxseed Type | SDG Content (mg/g in defatted flour) | SDG Content (mg/g in whole seed) | Reference |
| Cultivar A | 10.8 | 6.0 | [7] |
| Cultivar B | 17.9 | 10.9 | [7] |
Experimental Protocols
Protocol 1: Extraction and Alkaline Hydrolysis of this compound (based on SDG from Flaxseed)
-
Defatting:
-
Grind the plant material (e.g., seeds) to a fine powder.
-
Extract the powder with petroleum ether in a Soxhlet apparatus for 8-12 hours to remove lipids.
-
Air-dry the defatted meal to remove residual solvent.
-
-
Solvent Extraction:
-
Suspend the defatted meal in an aqueous alcohol solution (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).[8]
-
Stir the mixture at room temperature for 4-6 hours.
-
Separate the solid material by filtration or centrifugation.
-
Collect the supernatant containing the crude lignan extract.
-
-
Alkaline Hydrolysis:
-
Concentrate the supernatant under reduced pressure using a rotary evaporator.
-
To the concentrated extract, add an equal volume of a methanolic sodium hydroxide solution (e.g., 20 mM, pH 8).[2]
-
Heat the mixture at 50°C for 2-4 hours to hydrolyze the lignan complexes.[2]
-
Cool the reaction mixture and neutralize it to pH 7.0 with an appropriate acid (e.g., dilute HCl).
-
Protocol 2: Purification of this compound using Column Chromatography
-
Solid-Phase Extraction (SPE) with C18 Resin:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the neutralized hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the lignan glycoside fraction with methanol or an aqueous methanol solution.
-
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the methanol elute from the SPE step.
-
Dissolve the residue in a minimal amount of the mobile phase (e.g., methanol or ethanol).
-
Load the sample onto a Sephadex LH-20 column equilibrated with the same solvent.[2]
-
Elute the column with the mobile phase and collect fractions.
-
Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.
-
Pool the pure fractions and evaporate the solvent.
-
Protocol 3: Purity Assessment by HPLC
-
HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV/PDA detector.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and 1% aqueous acetic acid (Solvent A).[5][7]
-
Gradient Program:
-
Start with 15% B.
-
Linearly increase to 35% B over 20 minutes.
-
Hold at 35% B for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Calculate purity based on the relative peak area of the this compound peak.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low crude yield.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. EXTRACTION, PURIFICATION AND ANIMAL MODEL TESTING OF AN ANTI-ATHEROSCLEROTIC LIGNAN SECOISOLARICIRESINOL DIGLUCOSIDE FROM FLAXSEED (LINUM USITATISSIMUM) | International Society for Horticultural Science [ishs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]
Calibration curve issues in Lugrandoside quantification
Welcome to the technical support center for Lugrandoside quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is not linear. What are the common causes?
A non-linear calibration curve can stem from several factors throughout the analytical process. Common culprits include:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Improper Standard Preparation: Errors in serial dilutions or inaccuracies in the initial stock solution concentration can lead to a non-linear relationship.[1]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement, which affects the linearity of the response.[2][3][4]
-
Analyte Degradation: this compound may not be stable in the prepared solutions, leading to lower than expected responses at various calibration points.[5][6]
-
Incorrect Blank: The blank solution may not adequately account for all interfering signals.
Q2: I'm observing significant variability between replicate injections of my calibration standards. What should I investigate?
Inconsistent replicate injections often point to issues with the analytical instrument or sample handling. Key areas to troubleshoot include:
-
Autosampler Issues: Inconsistent injection volumes or air bubbles in the sample loop can lead to variability.
-
Column Equilibration: Insufficient time for the column to equilibrate between injections can cause shifts in retention time and peak area.
-
System Leaks: Leaks in the HPLC/LC-MS system can cause pressure fluctuations and inconsistent flow rates.[7][8]
-
Sample Evaporation: If samples are left in the autosampler for extended periods, solvent evaporation can concentrate the analyte, leading to increased signal over time.
Q3: What are matrix effects and how can they affect this compound quantification?
Matrix effects occur when components of the sample matrix (e.g., salts, lipids, proteins) co-elute with this compound and interfere with its ionization in the mass spectrometer source.[2][4] This can lead to:
-
Ion Suppression: The matrix components reduce the ionization efficiency of this compound, resulting in a lower signal and an underestimation of its concentration.
-
Ion Enhancement: The matrix components increase the ionization efficiency of this compound, leading to a higher signal and an overestimation of its concentration.
Matrix effects can significantly impact the accuracy, precision, and linearity of the quantification method.[2][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
A symmetrical, Gaussian peak is ideal for accurate integration and quantification. Poor peak shape can compromise the reliability of your results.
Troubleshooting Steps:
-
Check for Column Overload: Inject a lower concentration of your highest standard. If the peak shape improves, you may be overloading the column.
-
Inspect Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound's chemical properties to maintain it in a single, un-ionized form.[9]
-
Evaluate Column Health: Contamination or degradation of the stationary phase can lead to peak tailing.[10] Flush the column or try a new one.
-
Sample Solvent Mismatch: The solvent used to dissolve the standards and samples should be compatible with the mobile phase. A stronger sample solvent can cause peak distortion.[11]
Issue 2: Inconsistent Retention Times
Shifts in retention time can lead to misidentification of peaks and inaccurate integration.
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.[7][8]
-
Ensure Proper Column Equilibration: Increase the equilibration time between injections to ensure the column is ready for the next sample.
-
Verify Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to gradual shifts in retention time. Prepare fresh mobile phase.[12]
-
Monitor System Pressure: Fluctuations in system pressure can indicate pump problems or blockages.[7][10]
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol outlines the steps for preparing a set of calibration standards for generating a calibration curve.
-
Prepare a Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of an appropriate solvent (e.g., methanol, acetonitrile) in a calibrated volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Perform Serial Dilutions:
-
Create a series of working standards by performing serial dilutions from the stock solution. A typical concentration range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Use a calibrated set of pipettes and volumetric flasks for all dilutions.
-
Dilute with the same solvent used for the mobile phase to minimize solvent effects.
-
Protocol 2: Assessment of Matrix Effects
This protocol describes a method to determine if matrix effects are impacting your this compound quantification.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare this compound standards at low, medium, and high concentrations in the mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your sample preparation method. Spike the extracted blank with this compound at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at low, medium, and high concentrations before the extraction process.
-
-
Analyze and Calculate Matrix Effect:
-
Analyze all three sets of samples using your LC-MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value close to 100% indicates minimal matrix effect. A value < 100% suggests ion suppression, and a value > 100% suggests ion enhancement.
-
Compare the results of Set C to Set B to evaluate the recovery of the extraction process.
-
Data Presentation
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Counts) |
| 1 | 5,234 |
| 5 | 26,170 |
| 10 | 51,988 |
| 50 | 258,940 |
| 100 | 521,345 |
| 500 | 2,605,725 |
| 1000 | 5,198,800 |
Table 2: Example Matrix Effect Assessment Data
| Concentration (ng/mL) | Peak Area (Set A: Neat) | Peak Area (Set B: Post-Spike) | Matrix Effect (%) |
| 10 | 51,988 | 38,991 | 75% (Suppression) |
| 100 | 521,345 | 391,009 | 75% (Suppression) |
| 500 | 2,605,725 | 1,954,294 | 75% (Suppression) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. myadlm.org [myadlm.org]
- 9. m.youtube.com [m.youtube.com]
- 10. One moment, please... [zefsci.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Lugrandoside and Other Phenylpropanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of Lugrandoside and other prominent phenylpropanoid glycosides. While quantitative data for this compound remains limited in publicly available research, this document synthesizes available information on its qualitative effects and contrasts them with the well-documented quantitative bioactivities of other members of this class, such as acteoside (verbascoside) and isoacteoside.
Executive Summary
Phenylpropanoid glycosides are a diverse class of natural compounds recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound, a phenylpropanoid glycoside isolated from Digitalis grandiflora and Digitalis lutea, has been identified for its potential therapeutic properties. This guide presents a comparative overview of its efficacy against other well-studied phenylpropanoid glycosides, supported by available experimental data. Due to the nascent stage of research on this compound, direct quantitative comparisons are challenging. Therefore, this guide also draws upon data from structurally related compounds to provide a comprehensive perspective.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of selected phenylpropanoid glycosides. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 1: Comparative Antioxidant Activity of Phenylpropanoid Glycosides (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Plant Source(s) | Reference(s) |
| This compound | Data not available | Digitalis grandiflora, Digitalis lutea | N/A |
| Acteoside (Verbascoside) | 8 - 28 | Various | [1] |
| Isoacteoside | Data not available | Various | N/A |
| Ginkgopanoside | 32.75 - 48.20 | Ginkgo biloba | [2] |
| Incanoside | Potent activity reported | Caryopteris incana | [3] |
Note: A lower IC50 value indicates greater antioxidant activity.
Table 2: Comparative Anti-inflammatory Activity of Phenylpropanoid Glycosides
| Compound | Assay | Effect | Reference(s) |
| This compound | LPS-induced lung injury in mice | Alleviated inflammatory response and decreased apoptosis | [4] |
| Acteoside (Verbascoside) | LPS-induced PGE2, NO, and TNF-α production in macrophages | Significant inhibition | [5] |
| Isoacteoside | LPS-induced PGE2, NO, and TNF-α production in macrophages | Significant inhibition | [5] |
| Angoroside A | LPS-induced PGE2, NO, and TNF-α production in macrophages | Significant inhibition | [5] |
| Angoroside C | LPS-induced NO production in macrophages | Significant inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of phenylpropanoid glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
General Procedure:
-
A stock solution of DPPH in methanol or ethanol is prepared.
-
Various concentrations of the test compound (e.g., phenylpropanoid glycoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.[5]
-
Measurement of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and Tumor Necrosis Factor-alpha (TNF-α) Production in LPS-stimulated Macrophages
This in vitro assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of key pro-inflammatory mediators.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured under standard conditions.
-
Experimental Procedure:
-
Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of NO in the supernatant is determined using the Griess reagent, which measures the accumulation of nitrite, a stable product of NO.
-
The concentrations of PGE2 and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell viability is assessed using methods like the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
The results are typically expressed as the percentage of inhibition compared to the LPS-stimulated control group.[5]
-
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of many phenylpropanoid glycosides are mediated through the modulation of key signaling pathways, particularly the NF-κB pathway, which is a central regulator of inflammation. While the specific pathway for this compound is yet to be fully elucidated, its reported efficacy in an LPS-induced inflammation model strongly suggests its involvement.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
The NF-κB signaling pathway is a primary target for many anti-inflammatory compounds. Upon stimulation by LPS, a cascade of events leads to the activation and nuclear translocation of NF-κB, which in turn induces the expression of pro-inflammatory genes. Phenylpropanoid glycosides can interfere with this pathway at various points.
Caption: LPS-induced NF-κB pathway and points of inhibition.
Conclusion
While the current body of research provides a strong foundation for the antioxidant and anti-inflammatory efficacy of phenylpropanoid glycosides like acteoside and isoacteoside, further investigation into this compound is warranted. The qualitative evidence of its anti-inflammatory properties is promising, but quantitative studies are necessary to establish a clear comparative efficacy profile. Future research should focus on determining the IC50 values of this compound in various antioxidant and anti-inflammatory assays and elucidating its precise mechanism of action, including its effects on key signaling pathways such as NF-κB and MAPK. Such data will be invaluable for the scientific community and professionals in drug development seeking to harness the therapeutic potential of this class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Radical scavenging activity of phenylpropanoid glycosides in Caryopteris incana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethanoid glycosides from Digitalis purpurea and Penstemon linarioides with PKCalpha-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validated HPLC Method for Accurate Lugrandoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Lugrandoside against other analytical alternatives. The presented HPLC method, developed in accordance with International Council for Harmonisation (ICH) guidelines, ensures robust, accurate, and reproducible results essential for research, quality control, and drug development.[1][2][3][4] Experimental data and detailed protocols are provided to support the superior performance of the validated HPLC method.
Performance Comparison: HPLC vs. Alternative Methods
The following table summarizes the performance characteristics of a validated HPLC method compared to other common analytical techniques for the quantification of this compound. The data for the HPLC method is representative of a fully validated system meeting ICH criteria.[5][6]
| Parameter | Validated HPLC Method | Alternative Method: TLC-Densitometry | Alternative Method: UV-Vis Spectrophotometry |
| Specificity | High (Excellent separation from related substances and matrix components) | Moderate (Potential for interference from compounds with similar Rf values) | Low (Interference from any compound absorbing at the same wavelength) |
| Linearity (r²) | ≥ 0.999[7][8] | 0.98 - 0.99 | 0.97 - 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0%[7][9] | 90 - 110% | 85 - 115% |
| Precision (% RSD) | ≤ 2.0%[2][3][7] | 5 - 10% | > 10% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[10][11][12] | 0.5 - 5 µg/mL | > 5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL[10][11][12] | 2 - 15 µg/mL | > 15 µg/mL |
| Robustness | High (Insensitive to minor variations in method parameters) | Moderate | Low |
Experimental Protocols
The following sections detail the methodologies for the validated HPLC method for this compound quantification.
HPLC Method and Instrumentation
A reverse-phase HPLC method was developed and validated for the accurate quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the phenylpropanoid structure of this compound)[13][14]
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Extract the sample matrix containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol
The HPLC method was validated according to ICH Q2(R2) guidelines for the following parameters:[1][4]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank, a standard solution, and a sample solution.
-
Linearity: The linearity was established by injecting the calibration standards in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[15]
-
Accuracy: The accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). The percentage recovery was then calculated.[9]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) was calculated.[5]
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst. The RSD was calculated.[5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.[11][12]
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature and observing the effect on the results.[16]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound quantification.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 10. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpionline.org [jpionline.org]
- 13. This compound: a new phenylpropanoid glycoside from various digitalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Cross-Reactivity of Lugrandoside in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of a novel steroidal glycoside, Lugrandoside, in immunoassays. Due to the limited direct data on this compound, this document leverages established principles of immunoassay cross-reactivity observed with structurally similar compounds, such as cardiac glycosides and steroidal hormones. The data presented is a synthesis of known cross-reactivity patterns to provide a predictive comparison for researchers working with this and other novel glycosides.
Principles of Immunoassay Cross-Reactivity
Immunoassays are widely used for the detection and quantification of specific molecules (analytes) in a sample.[1][2][3] These assays rely on the highly specific binding of an antibody to its target antigen. However, the specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][2][4] This can lead to inaccurate quantification and false-positive results.[3][5][6][7]
In the context of steroidal glycosides, structural similarity is common, leading to a higher probability of cross-reactivity in immunoassays designed for this class of compounds.[4][8][9] Factors influencing cross-reactivity include the specific epitope recognized by the antibody and the three-dimensional conformation of the competing molecule.[10]
Comparative Cross-Reactivity Data
To illustrate the potential cross-reactivity of this compound, the following table presents hypothetical data based on typical cross-reactivity profiles observed in commercially available immunoassays for Digoxin, a widely studied cardiac glycoside.
| Compound | Chemical Class | Concentration Tested (ng/mL) | % Cross-Reactivity in Digoxin Immunoassay |
| Digoxin | Cardiac Glycoside | 1 | 100% |
| This compound (Hypothetical) | Steroidal Glycoside | 10 | 15% |
| Digitoxin | Cardiac Glycoside | 10 | 85% |
| Prednisolone | Corticosteroid | 100 | <1% |
| Spironolactone | Aldosterone Antagonist | 100 | 5% |
Note: This data is illustrative and intended to model expected cross-reactivity based on structural similarities. Actual cross-reactivity should be determined experimentally.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
This protocol outlines a standard procedure for assessing the cross-reactivity of a compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine the percentage of cross-reactivity of this compound and other compounds in an immunoassay for a primary analyte (e.g., Digoxin).
Materials:
-
Microtiter plate coated with the primary antibody (e.g., anti-Digoxin)
-
Standard solution of the primary analyte (e.g., Digoxin)
-
Solutions of test compounds (e.g., this compound, Digitoxin, Prednisolone) at various concentrations
-
Enzyme-conjugated primary analyte (e.g., Digoxin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Preparation of Standards and Samples: Prepare a serial dilution of the primary analyte standard and the test compounds.
-
Coating: Coat the wells of a microtiter plate with the capture antibody. Incubate and then wash.
-
Competitive Binding: Add a fixed amount of the enzyme-conjugated primary analyte and varying concentrations of either the standard or the test compound to the wells. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of the primary analyte in the sample.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Primary Analyte at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100
Visualizing Experimental Workflow and Biological Pathways
To further aid in the understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Workflow for determining immunoassay cross-reactivity using competitive ELISA.
Caption: Hypothetical signaling pathway of this compound inhibiting the Na+/K+ ATPase pump.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hugheylab.org [hugheylab.org]
- 8. Cross-reactivity of TDX and OPUS immunoassay systems for serum digoxin determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoassay of digoxin and other cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Head-to-Head Comparison: Lugrandoside and Its Synthetic Analogs in Drug Discovery
A Framework for Evaluating Phenylpropanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Lugrandoside and its synthetic analogs are not extensively available in publicly accessible literature. This guide provides a comparative framework using Verbascoside, a structurally related and well-researched phenylpropanoid glycoside, as a representative natural compound. The data for the "Synthetic Analog" is hypothetical to illustrate the comparative methodology.
Phenylpropanoid glycosides (PPGs) are a class of naturally occurring compounds found in a wide variety of plants.[1] These molecules are known for a diverse range of biological activities, making them promising candidates for drug development. This compound, a phenylpropanoid glycoside isolated from Digitalis lutea and Digitalis grandiflora, represents one such compound of interest. While specific data on this compound is limited, this guide offers a comprehensive framework for its evaluation against potential synthetic analogs, a crucial step in drug discovery and lead optimization.
The development of synthetic analogs of natural products is a key strategy in medicinal chemistry. This approach aims to improve the parent molecule's efficacy, selectivity, and pharmacokinetic properties.[2][3]
Comparative Performance Data
The following table summarizes key performance indicators for a representative natural phenylpropanoid glycoside, Verbascoside, and a hypothetical synthetic analog. This data illustrates the type of quantitative comparison essential for evaluating drug candidates.
| Parameter | Verbascoside (Natural PPG) | Synthetic Analog (Hypothetical) | Test System |
| Antioxidant Activity (DPPH Assay) | IC₅₀: 8.81 - 58.1 µg/mL[4] | IC₅₀: 5.5 µg/mL | DPPH radical scavenging |
| Anti-Inflammatory Activity (NO Inhibition) | Significant inhibition of NO production in LPS-stimulated macrophages[5][6] | IC₅₀: 12 µM | LPS-stimulated RAW 264.7 macrophages |
| Cytotoxicity | CC₅₀: 740.34 ng/mL (HEp-2 cells)[7] | CC₅₀: >100 µM | Human cell lines (e.g., MCF-7, HepG2) |
| Selectivity Index (SI = CC₅₀/IC₅₀) | High (example calculation needed with comparable units) | >8.3 | In vitro |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable comparative data. Below are methodologies for key assays.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow. The change in absorbance is measured spectrophotometrically.[8][9]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.[8]
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8][9]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.[8]
-
The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.
-
2. Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in stimulated macrophages.
-
Principle: The Griess test measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a colored azo compound, which can be measured by spectrophotometry.[10][11][12]
-
Procedure:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production, except for the negative control group.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant.
-
Measure the absorbance at 540-570 nm.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the research approach.
Caption: Simplified NF-κB signaling pathway.
Caption: Experimental workflow for analog development.
References
- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 2. Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 9. marinebiology.pt [marinebiology.pt]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
Benchmarking Lugrandoside's Activity Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lugrandoside's performance with established inhibitors of key cellular signaling pathways. The information presented herein is supported by available experimental data to aid in the evaluation of this compound's potential as a therapeutic agent.
Introduction
This compound, a phenylpropanoid glycoside, has demonstrated significant anti-inflammatory and anti-apoptotic properties. Research indicates that its mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and intrinsic apoptosis signaling pathways. This guide benchmarks this compound's activity against well-characterized inhibitors of these pathways to provide a comparative context for its biological effects.
Key Signaling Pathways
The NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines and adhesion molecules. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby attenuating the inflammatory cascade.
NF-κB Signaling Pathway and Points of Inhibition.
The Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). In healthy cells, anti-apoptotic proteins inhibit the pro-apoptotic members. In response to cellular stress, the balance shifts, leading to the activation of Bax and Bak, which oligomerize and form pores in the mitochondrial outer membrane. This results in the release of cytochrome c, which binds to Apaf-1 to form the apoptosome. The apoptosome then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. This compound has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, as well as caspases-3 and -9.
Intrinsic Apoptosis Pathway and Points of Inhibition.
Comparative Inhibitory Activity
The following table summarizes the known inhibitory activities of this compound and selected benchmark compounds. It is important to note that quantitative inhibitory data for this compound is not currently available in the public domain.
| Compound | Target/Process | Mechanism of Action | Reported Inhibitory Concentration |
| This compound | NF-κB Pathway | Inhibits nuclear translocation of NF-κB. | IC50: Not Available |
| Intrinsic Apoptosis | Upregulates Bcl-2; Downregulates Bax, Caspase-9, and Caspase-3. | IC50: Not Available | |
| BAY 11-7085 | IκBα Phosphorylation | Irreversibly inhibits TNF-α-stimulated IκBα phosphorylation. | IC50: ~10 µM[1][2][3] |
| Curcumin | NF-κB Pathway | Inhibits IKK, leading to decreased IκBα phosphorylation and degradation. | IC50: ~5-18 µM (cell-dependent)[4][5] |
| Z-VAD-FMK | Pan-caspase | Irreversibly binds to the catalytic site of caspases. | Effective concentration: 20-100 µM[4][6] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Binds to and inhibits anti-apoptotic Bcl-2 family proteins. | Ki: < 1 nM[7] |
Experimental Protocols
Assessment of NF-κB Inhibition (Luciferase Reporter Assay)
This protocol describes a common method for quantifying the inhibition of NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, RAW264.7) in appropriate media.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. A constitutively expressed control reporter (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound, Curcumin) or vehicle control for a specified period (e.g., 1-2 hours).
-
Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells.
-
-
Luciferase Activity Measurement:
-
After a defined incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Assessment of Apoptosis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol outlines a standard method for detecting and quantifying apoptosis.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations or a known apoptosis inducer (e.g., staurosporine) as a positive control. Include an untreated control.
-
Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
-
Cell Staining:
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Identify four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early and late) in the treated samples to the untreated control.
-
General Experimental Workflow for Inhibitor Benchmarking.
Conclusion
This compound demonstrates promising anti-inflammatory and anti-apoptotic activities by modulating the NF-κB and intrinsic apoptosis pathways, respectively. Its mechanisms of action, inhibiting NF-κB nuclear translocation and favorably altering the balance of Bcl-2 family proteins, align with those of established inhibitors in these pathways. However, a direct quantitative comparison of its potency is currently limited by the lack of publicly available IC50 or Ki values. Further research to determine these quantitative metrics is essential to fully elucidate the therapeutic potential of this compound in comparison to other known inhibitors. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.
References
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 7. Figure 20: [BAY 11-7085 structure and NF-κB...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inter-laboratory validation of a Lugrandoside bioassay
An Inter-laboratory Comparison of a Novel Bioassay for the Quantification of Lugrandoside Activity
Disclaimer: The following guide is a hypothetical example created to demonstrate the structure and content of an inter-laboratory validation report for a this compound bioassay. As of the time of this writing, publicly available data on a specific, validated bioassay for this compound and its inter-laboratory performance is limited. The data and protocols presented herein are illustrative and based on common methodologies for similar classes of compounds.
This guide provides a comparative analysis of a newly developed in-vitro bioassay for determining the bioactivity of this compound, a phenylpropanoid glycoside. The assay's performance was evaluated across three independent laboratories to establish its reproducibility, and accuracy. This document is intended for researchers, and drug development professionals working on the characterization of novel glycosides.
The following table summarizes the key performance metrics of the this compound bioassay as determined by three independent laboratories. The assay measures the half-maximal inhibitory concentration (IC50) of this compound on the human cervical cancer cell line, HeLa.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Inter-laboratory Mean | Inter-laboratory RSD (%) |
| IC50 (µM) | 15.2 | 16.1 | 15.5 | 15.6 | 2.9 |
| Intra-assay Precision (RSD, %) n=6 | 4.5 | 5.1 | 4.8 | 4.8 | - |
| Inter-assay Precision (RSD, %) n=3 | 6.2 | 7.1 | 6.5 | 6.6 | - |
| Accuracy (Recovery, %) | 98.5 | 101.2 | 99.3 | 99.7 | - |
Experimental Protocol: HeLa Cell Viability Assay
This protocol details the methodology used to determine the cytotoxic activity of this compound.
2.1. Cell Culture
-
HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
2.2. Assay Procedure
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: A stock solution of this compound is serially diluted in DMEM. The cell culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT reagent is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the in-vitro cytotoxicity bioassay of this compound.
Hypothetical Signaling Pathway
The precise signaling pathway modulated by this compound is not yet fully elucidated. However, many cytotoxic glycosides induce apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, a potential mechanism of action for this compound.
Caption: Simplified intrinsic apoptosis pathway potentially modulated by this compound.
Lack of Sufficient Data for Structure-Activity Relationship of Lugrandoside Derivatives
A comprehensive search for the structure-activity relationship (SAR) of Lugrandoside derivatives has revealed a significant lack of available scientific literature and experimental data on this specific topic. While the structure of this compound, a phenylpropanoid glycoside, has been elucidated, there is no readily accessible information regarding the synthesis, biological activity, or SAR of its derivatives.[1]
Initial investigations aimed to collate quantitative data on the biological activities of various this compound derivatives, detail experimental protocols, and visualize relevant signaling pathways. However, the search did not yield any studies that have systematically modified the structure of this compound and evaluated the resulting effects on its biological activity.
General searches for structure-activity relationships of other glycoside derivatives provided insights into how modifications of sugar moieties or aglycone structures can influence biological activities such as SGLT2 inhibition, antimicrobial effects, and anti-inflammatory properties. For instance, studies on other O-glucoside derivatives have explored their potential in treating heart failure by enhancing SGLT2 protein inhibition. These studies often involve molecular docking to predict interactions with protein targets and in vitro and in vivo experiments to quantify biological effects. However, this information is not directly applicable to this compound without specific studies on its derivatives.
Due to the absence of specific data on this compound derivatives, it is not possible to construct a meaningful comparison guide that includes quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as originally intended. Further research into the synthesis and biological evaluation of novel this compound derivatives is required before a comprehensive SAR analysis can be conducted.
References
A Comparative Analysis of Lugrandoside from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Lugrandoside, a significant phenylpropanoid glycoside, has been identified in several plant species, exhibiting promising therapeutic properties. This guide provides a comprehensive comparative analysis of this compound derived from its known botanical sources: Digitalis lutea, Digitalis grandiflora, Carissa carandas, and Dicliptera riparia. The objective is to furnish researchers and drug development professionals with the available data on its extraction, purity, and biological activities, facilitating further investigation and potential therapeutic applications.
Data Presentation
Currently, the scientific literature does not provide a direct comparative study detailing the yield and purity of this compound from its various plant sources in a standardized format. The available information focuses primarily on the isolation and structural characterization of the compound from each plant.
| Plant Source | Family | Part Used | Reported Presence of this compound |
| Digitalis lutea | Plantaginaceae | Caulinary leaves | Yes[1][2] |
| Digitalis grandiflora | Plantaginaceae | Caulinary leaves | Yes[1][2] |
| Carissa carandas | Apocynaceae | Not specified in detail for this compound | Yes |
| Dicliptera riparia | Acanthaceae | Whole plants | Yes |
Note: Quantitative data on the percentage yield and purity of this compound from these plant sources is not consistently reported in the available literature, precluding a direct tabular comparison.
Biological Activities and Signaling Pathways
This compound has demonstrated potent anti-inflammatory and anti-apoptotic activities, primarily in preclinical studies. Research indicates its potential in mitigating conditions such as acute respiratory distress syndrome (ARDS) and spinal cord injury.[1][3][4]
The primary mechanism of action identified for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[3][4] By suppressing this pathway, this compound effectively reduces the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, it has been shown to modulate the expression of key proteins involved in apoptosis, such as those in the Bcl-2 family.[3]
A study on lipopolysaccharide (LPS)-induced ARDS in mice revealed that this compound administration significantly alleviated the inflammatory response and reduced the apoptosis of alveolar macrophages.[1][3] In a model of spinal cord injury, this compound was found to exert neuroprotective effects by suppressing the TLR4/NF-κB pathway.[4]
Experimental Protocols
Extraction and Purification of this compound from Digitalis species (General Protocol)
This protocol is a generalized procedure based on methods for isolating phenylpropanoid glycosides from Digitalis species.
Materials:
-
Dried and powdered caulinary leaves of Digitalis lutea or Digitalis grandiflora.
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Polyamide column
-
Sephadex LH-20 column
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Extraction: The powdered plant material is extracted with 80% methanol at room temperature. The resulting extract is concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with chloroform and n-butanol. The n-butanol fraction, which typically contains glycosides, is retained.
-
Column Chromatography (Polyamide): The n-butanol fraction is subjected to column chromatography on polyamide. The column is eluted with a gradient of water and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Gel Filtration (Sephadex LH-20): Fractions containing this compound are pooled and further purified by column chromatography on Sephadex LH-20, eluting with methanol.
-
Preparative HPLC: Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[2][5]
In Vitro Anti-Inflammatory Assay: Inhibition of NF-κB Activation
This protocol describes a typical reporter gene assay to assess the inhibitory effect of this compound on NF-κB activation in cell culture.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS)
-
This compound (isolated from a plant source)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: RAW 264.7 cells are cultured in DMEM. For the assay, cells are seeded in 24-well plates and transfected with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, the cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 6 hours to induce NF-κB activation.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luciferase assay system and a luminometer.
-
Data Analysis: The luciferase activity, which corresponds to NF-κB activation, is normalized to the protein concentration of the cell lysate. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the LPS-stimulated control.
Apoptosis Assay: Western Blot for Apoptosis-Related Proteins
This protocol details the investigation of this compound's effect on the expression of apoptosis-related proteins.
Materials:
-
NR8383 alveolar macrophage cell line
-
RPMI 1640 medium with 10% FBS
-
LPS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: NR8383 cells are cultured in RPMI 1640 medium. Cells are treated with this compound with or without LPS stimulation for a specified time (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are harvested and lysed using lysis buffer. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C. β-actin is used as a loading control. The membrane is then washed and incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection reagent and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The relative protein expression is normalized to the loading control (β-actin). The ratio of Bcl-2 to Bax can be calculated to assess the anti-apoptotic effect.[3]
Mandatory Visualization
Caption: Proposed signaling pathway of this compound's anti-inflammatory and anti-apoptotic effects.
References
- 1. This compound attenuates LPS-induced acute respiratory distress syndrome by anti-inflammation and anti-apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new phenylpropanoid glycoside from various digitalis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates LPS-induced acute respiratory distress syndrome by anti-inflammation and anti-apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. spectrabase.com [spectrabase.com]
Assessing the Specificity of Lugrandoside's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological target specificity of Lugrandoside, a novel phenylpropanoid glycoside. As the direct molecular target of this compound has not yet been definitively identified in published literature, this document focuses on its characterized effects on the nuclear factor-kappa B (NF-κB) signaling pathway. We compare its known activities with other well-described NF-κB inhibitors and provide detailed experimental protocols to facilitate further investigation into its precise mechanism of action and binding specificity.
Introduction to this compound
This compound is a phenylpropanoid glycoside isolated from the leaves of Digitalis lutea L. and Digitalis grandiflora Miller.[1] Recent studies have highlighted its potential therapeutic properties, particularly its anti-inflammatory and anti-apoptotic effects. Research has shown that this compound can attenuate lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS) in mice by inhibiting the inflammatory response and reducing apoptosis of alveolar macrophages.[1][2] A key finding from these studies is the inhibitory effect of this compound on the activation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[2]
However, the specific protein to which this compound directly binds to exert these effects remains to be elucidated. Understanding this direct molecular interaction is crucial for evaluating its specificity and potential for off-target effects. This guide aims to summarize the current knowledge, provide a framework for identifying its direct target, and compare its pathway-level effects with other known NF-κB inhibitors.
Proposed Experimental Workflow for Target Identification and Specificity Assessment
To determine the direct biological target of this compound and assess its binding specificity, a systematic experimental approach is required. The following workflow outlines a strategy progressing from initial target identification to detailed characterization of binding specificity.
Comparison with Known NF-κB Pathway Inhibitors
While the direct target of this compound is unknown, its inhibitory effect on the NF-κB pathway allows for a comparison with other compounds that modulate this pathway. The following table summarizes the mechanisms of action and known specificity of selected NF-κB inhibitors.
| Compound | Reported Mechanism of Action | Direct Target (if known) | Known Off-Targets/Specificity Profile | Reference |
| This compound | Inhibits activation of the NF-κB signaling pathway. | Unknown | Unknown | [2] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκB-α phosphorylation. | IKKβ (covalently) | Inhibits ubiquitin-specific proteases USP7 and USP21. | [3] |
| TPCA-1 | Inhibitor of IKK-2 (IKKβ). | IKKβ | Exhibits 22-fold selectivity for IKK-2 over IKK-1; also inhibits STAT3. | [4] |
| JSH-23 | Inhibits nuclear translocation of NF-κB p65 without affecting IκBα degradation. | NF-κB p65 (interferes with nuclear import) | Specificity profile not extensively detailed. | [3] |
| Resveratrol | Suppresses the activities of IκB kinase and NF-κB. | IKKβ, Sirtuin-1 | Has numerous reported targets and biological activities. | [5] |
Signaling Pathway Analysis
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][7]
Key Experimental Protocols
NF-κB Translocation Inhibition Assay
This assay is used to quantify the inhibitory effect of a compound on the translocation of NF-κB from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa or other suitable cells in a 96-well plate at a density of approximately 5,000 cells/well and incubate overnight.[8]
-
Pre-treat the cells with varying concentrations of this compound or a control inhibitor (e.g., JSH-23) for a specified period (e.g., 1 hour).
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or IL-1α (e.g., 50 ng/mL), for the optimal time determined by a time-course experiment (typically 15-30 minutes).[8]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 antibody signal for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of NF-κB translocation.
-
Plot the dose-response curve for this compound to determine its IC50 for inhibiting NF-κB translocation.
-
In Vitro Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to validate the direct binding of a ligand to a purified protein and to estimate the binding affinity.[9][10]
Protocol:
-
Preparation of Reagents:
-
Purify the candidate target protein identified from the initial screening (see Figure 1).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare reaction mixtures containing the purified protein (e.g., 1-5 µM), SYPRO Orange dye (e.g., 5x concentration), and varying concentrations of this compound in a suitable buffer. Include a no-ligand control.
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to obtain a protein melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the sigmoidal curve.
-
A shift in the Tm (ΔTm) in the presence of this compound compared to the control indicates direct binding. A positive shift suggests stabilization of the protein by the ligand.
-
The dissociation constant (Kd) can be estimated by fitting the ΔTm values at different ligand concentrations to a binding isotherm.
-
Cellular Thermal Shift Assay (CETSA)
CETSA allows for the confirmation of target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[2][11][12]
Protocol:
-
Cell Treatment and Heating:
-
Treat cultured cells with either vehicle control or a specific concentration of this compound for a defined period to allow for cell penetration and target binding.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[11]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by methods such as freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using a protein detection method, typically Western blotting with a target-specific antibody.
-
-
Data Analysis:
-
Generate a CETSA melting curve by plotting the relative amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates that it binds to and stabilizes the target protein within the cell.
-
An isothermal dose-response curve can be generated by heating the cells at a single, optimized temperature with varying concentrations of this compound to determine the EC50 for target engagement.[12]
-
Conclusion
This compound demonstrates clear biological activity through its anti-inflammatory and anti-apoptotic effects, which are associated with the inhibition of the NF-κB signaling pathway. However, the absence of an identified direct molecular target is a significant knowledge gap that hinders a complete assessment of its specificity. The proposed experimental workflow provides a clear path forward for identifying the direct binding partner(s) of this compound. Subsequent validation and profiling using techniques such as Thermal Shift Assays and Kinase Profiling will be critical to fully characterize its on-target potency and off-target liabilities. This will be essential for its further development as a potential therapeutic agent.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. youtube.com [youtube.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. news-medical.net [news-medical.net]
Reproducibility of In Vitro Experiments with Lugrandoside: A Methodological Guide
A comprehensive review of existing scientific literature reveals a notable scarcity of publicly available data on the in vitro biological activities of Lugrandoside. First isolated from Digitalis lutea and Digitalis grandiflora, its structure has been elucidated, but further research into its specific effects in controlled experimental settings appears limited.[1]
This guide is designed to provide researchers, scientists, and drug development professionals with a methodological framework for conducting and comparing in vitro experiments with this compound, should it become more widely studied. The following sections offer templates for data presentation, detailed experimental protocols, and visualizations of potential cellular mechanisms and workflows, based on common practices for evaluating glycosides.
Comparative Data on In Vitro Efficacy
To facilitate a direct comparison of this compound's bioactivity with that of other relevant compounds, all quantitative data should be organized into a clear, tabular format. Below is a template for such a table, which can be populated as experimental data becomes available.
| Parameter | This compound | Alternative Compound A | Alternative Compound B | Positive Control | Negative Control |
| IC50 (µM) | Data Not Available | ||||
| EC50 (µM) | Data Not Available | ||||
| Target Inhibition (%) | Data Not Available | ||||
| Cell Viability (%) | Data Not Available | ||||
| Gene Expression Fold Change | Data Not Available | ||||
| Protein Expression Fold Change | Data Not Available |
Methodologies for Key In Vitro Experiments
Reproducibility in scientific research is contingent upon detailed and transparent experimental protocols. The following is a generalized protocol for a cell-based assay to determine the cytotoxic effects of a compound like this compound, which can be adapted for specific research questions.
MTT Assay for Cell Viability
1. Cell Culture and Seeding:
- Human cell lines (e.g., HeLa, HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in an incubator at 37°C with 5% CO2.
- For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
2. Compound Treatment:
- A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of this compound are made in the culture medium to achieve the desired final concentrations.
- The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are also included.
3. Incubation:
- The plates are incubated for 24, 48, or 72 hours.
4. MTT Reagent Addition and Incubation:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for another 4 hours at 37°C, allowing for the formation of formazan crystals.
5. Solubilization and Absorbance Reading:
- The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
- Cell viability is calculated as a percentage of the vehicle-treated control cells.
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
Potential Signaling Pathways and Experimental Workflow
While the specific molecular targets of this compound are not yet identified, many glycosides are known to modulate intracellular signaling pathways. Based on the known actions of other glycosides, a hypothetical signaling pathway that could be influenced by this compound is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by this compound.
To investigate the effects of this compound on such a pathway, a structured experimental workflow would be necessary.
Caption: A typical experimental workflow for in vitro analysis of a novel compound.
As more research is conducted on this compound, this guide can serve as a living document to be updated with empirical data, fostering a more complete and reproducible understanding of its in vitro effects.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Novel Glycosides Like Lugrandoside
The proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1][2] For novel or rare compounds such as Lugrandoside, for which specific disposal protocols may not be readily available, a cautious and systematic approach based on the general principles of hazardous waste management is essential. Glycosides, a broad class of compounds, can exhibit a wide range of biological activities and toxicities, necessitating a thorough evaluation before disposal.
Researchers and drug development professionals must prioritize safety and compliance by following established guidelines for chemical waste.[3] This involves a multi-step process that begins with a risk assessment and ends with the documented, safe disposal of the material.
Core Principles of Chemical Waste Management
Before disposing of any chemical, especially a novel compound, it is imperative to adhere to the following fundamental principles:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals, using less hazardous substitutes when possible, and maintaining a clear inventory of existing chemicals.[4][5]
-
Segregation: Chemical wastes must be segregated based on their compatibility and hazard class. For instance, organic solvents should be kept separate from inorganic acids, and chlorinated solvents should not be mixed with non-chlorinated ones.[1][6] Solid and liquid wastes should also be collected in separate containers.[1]
-
Proper Containment: Waste must be stored in containers that are compatible with the chemical, leak-proof, and tightly sealed to prevent spills.[1][4] Containers should be filled to no more than 90% of their capacity and must be clearly and accurately labeled.[7]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[4] For unknown materials, they should be labeled as "unknown" with any available information about their potential hazards.[4]
Quantitative Data Summary for Hazardous Waste Characterization
When the specific properties of a compound like this compound are unknown, it must be treated as hazardous until proven otherwise.[4] The following table summarizes the general characteristics that would classify a chemical waste as hazardous according to the Resource Conservation and Recovery Act (RCRA).
| Hazard Characteristic | Description | General Disposal Considerations |
| Ignitability | Liquids with a flash point less than 140°F (60°C), solids that can cause fire through friction or spontaneous combustion, oxidizers, and ignitable compressed gases.[4] | Collect in a designated, properly sealed container. Keep away from heat, sparks, and open flames. Dispose of as flammable hazardous waste.[8] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[4] | Neutralize to a pH between 5 and 11.5 before disposal, if permissible by local regulations and if no other hazards are present.[9] Otherwise, dispose of as corrosive hazardous waste. |
| Reactivity | Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or generate toxic gases when mixed with water or in contact with acidic or basic conditions.[4] | Requires specialized handling. Highly reactive substances may need to be deactivated by the waste producer before disposal.[7] Do not mix with other chemicals. |
| Toxicity | Harmful or fatal when ingested or absorbed, or can release toxic constituents into the environment when disposed of.[4] | Must be collected and disposed of as toxic hazardous waste through a certified hazardous waste management service. |
Procedural Guidance for Disposal of a Novel Glycoside
The following step-by-step procedure should be followed for the disposal of a novel or uncharacterized glycoside like this compound. This protocol is designed to ensure safety and regulatory compliance.
1. Risk Assessment and Characterization:
- Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the hazards and proper disposal methods for any chemical. If an SDS for this compound is available, it must be followed.
- Literature Review: For a novel compound, review any available research data on its synthesis, biological activity, and the properties of similar compounds to infer potential hazards.
- Assume Hazardous Properties: In the absence of definitive data, assume the compound is toxic and potentially reactive.[6] Treat it as a hazardous waste.
2. Segregation and Collection:
- Aqueous Solutions: Collect aqueous solutions containing the glycoside in a dedicated, labeled, and sealed container. Do not mix with other waste streams.
- Organic Solvent Solutions: Collect solutions of the glycoside in organic solvents in a separate, labeled container compatible with the solvent. Halogenated and non-halogenated solvent waste should be kept separate.[10]
- Solid Waste: Collect pure solid this compound or materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, sealed container for solid hazardous waste.[11]
- Sharps: Any sharps (needles, scalpels) contaminated with this compound should be placed in a designated sharps container.
3. In-Lab Storage:
- Store waste containers in a designated satellite accumulation area within the laboratory.[4]
- Ensure secondary containment (such as a spill tray) is in place to contain any potential leaks.[1]
- Keep waste containers closed at all times except when adding waste.[4][7]
4. Waste Pickup and Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.[4]
- Provide the EHS office with all available information about the compound, including its name, potential hazards, and the waste matrix (e.g., dissolved in ethanol).
- Do not pour any solution containing a novel glycoside down the sanitary sewer unless explicitly approved by your institution's EHS office and local authorities.[9]
Disposal Workflow for Novel Chemical Compounds
The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound like this compound.
Caption: Workflow for the safe disposal of a novel chemical compound.
By adhering to these general principles and procedural steps, researchers can ensure the safe and environmentally responsible disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. biomedico.uff.br [biomedico.uff.br]
- 3. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. iip.res.in [iip.res.in]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ethz.ch [ethz.ch]
- 8. forensicresources.org [forensicresources.org]
- 9. organ.su.se [organ.su.se]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
